molecular formula C14H14FNO2 B1309769 4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine CAS No. 879074-88-1

4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine

Cat. No.: B1309769
CAS No.: 879074-88-1
M. Wt: 247.26 g/mol
InChI Key: KNFNJDGLCVUSIA-UHFFFAOYSA-N
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Description

4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine is a useful research compound. Its molecular formula is C14H14FNO2 and its molecular weight is 247.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[2-(4-fluorophenoxy)ethoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO2/c15-11-1-5-13(6-2-11)17-9-10-18-14-7-3-12(16)4-8-14/h1-8H,9-10,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFNJDGLCVUSIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OCCOC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist

Introduction

4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine, with the Chemical Abstracts Service (CAS) number 879074-88-1 , is a substituted aniline derivative that holds significant potential as a versatile building block in medicinal chemistry and materials science.[1][2] Its unique molecular architecture, featuring a fluorinated phenoxy moiety linked to a phenylamine core via an ethoxy bridge, presents a compelling scaffold for the development of novel therapeutic agents and functional materials. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the aniline group provides a reactive handle for a multitude of chemical transformations.[3]

This technical guide offers a comprehensive overview of 4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine, including its physicochemical properties, a detailed proposed synthesis protocol, potential applications in drug discovery, and a general analytical workflow for its characterization. While publicly available data on this specific molecule is limited, this guide synthesizes information from closely related analogues and established chemical principles to provide a robust and scientifically grounded resource for researchers.

Physicochemical Properties

Precise experimental data for 4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine is not extensively reported in the literature. However, we can estimate its properties based on its structure and data from analogous compounds such as 4-ethoxyaniline and 4-(trifluoromethoxy)aniline.[4][5][6]

PropertyEstimated Value/InformationRationale/Comparative Compounds
CAS Number 879074-88-1[2]
Molecular Formula C₁₄H₁₄FNO₂Derived from structure
Molecular Weight 247.27 g/mol
Appearance Likely a colorless to pale yellow liquid or low-melting solidAniline derivatives are often liquids or solids that can darken upon exposure to air and light.[4][6]
Boiling Point > 250 °CHigher than 4-ethoxyaniline (250 °C) due to increased molecular weight.[4]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, ether, and chloroform.Consistent with substituted anilines.[4][7]
pKa ~4-5The aniline amine group is weakly basic.
Stability Stable under normal conditions; may be sensitive to light and air.Common for aniline derivatives.[4]

Proposed Synthesis Protocol

The synthesis of 4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine can be logically approached through a multi-step process involving the formation of the ether linkage followed by the reduction of a nitro group to the target aniline. This strategy is a common and effective method for preparing substituted alkoxy anilines.[8][9][10]

Overall Synthetic Scheme

Synthesis_Workflow A 4-Nitrophenol C 4-[2-(4-Fluoro-phenoxy)-ethoxy]-nitrobenzene A->C Williamson Ether Synthesis (K₂CO₃, DMF) B 1-(2-Bromoethoxy)-4-fluorobenzene B->C D 4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine C->D Nitro Group Reduction (Fe/HCl or H₂/Pd-C) Drug_Discovery_Potential Core 4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine App1 Kinase Inhibitors Core->App1 Functionalization of -NH₂ group App2 Analgesics Core->App2 Bioisosteric replacement App3 Antimicrobials Core->App3 Derivative synthesis App4 Neuroprotective Agents Core->App4 Precursor for complex molecules App5 Conductive Polymers Core->App5 Monomer for polymerization

Sources

Optimizing the Phenoxy-Ethoxy-Phenylamine Scaffold: A Technical Guide to In-Vitro Validation

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Scaffold & The Challenge

The phenoxy-ethoxy-phenylamine (PEPA) motif represents a "privileged structure" in modern medicinal chemistry. This scaffold—characterized by two aromatic systems linked via an ethylene glycol-like bridge—is frequently utilized in kinase inhibitors (e.g., EGFR modulators) and GPCR ligands.

The structural logic is precise:

  • The Phenoxy Group: Often occupies a hydrophobic pocket (e.g., the back-cleft of a kinase).

  • The Ethoxy Linker: Provides a critical 2-carbon spacer (approx. 3.5 Å) that allows rotational flexibility while serving as a hydrogen bond acceptor.

  • The Phenylamine: Frequently acts as the "hinge binder" or solvent-exposed tail.

The Challenge: While the ethoxy linker improves solubility and receptor fit, it introduces a metabolic liability: O-dealkylation by Cytochrome P450 enzymes. This guide details the in-vitro screening cascade designed to validate efficacy while rigorously assessing the metabolic stability of this specific linker.

Physicochemical Profiling: Solubility & Permeability[1]

Before biological testing, the PEPA series must undergo rigorous physicochemical characterization. The ether linkage increases polarity relative to alkyl chains, but lipophilicity (LogD) often remains high.

Protocol 1: Kinetic Solubility (High-Throughput)

Rationale: Compounds precipitating in assay media yield false negatives in potency and false positives in toxicity.

Workflow:

  • Preparation: Prepare 10 mM stock solutions of PEPA analogs in DMSO.

  • Dilution: Spike 5 µL of stock into 195 µL of PBS (pH 7.4) in a 96-well filter plate (Final conc: 250 µM, 2.5% DMSO).

  • Incubation: Shake at 500 rpm for 24 hours at 25°C.

  • Filtration: Vacuum filter through a 0.45 µm PVDF membrane.

  • Quantification: Analyze filtrate via HPLC-UV (254 nm).

    • Self-Validating Control: Include Nicardipine (low solubility) and Caffeine (high solubility) on every plate. If Caffeine recovery <90%, the filtration system is compromised.

Protocol 2: PAMPA (Parallel Artificial Membrane Permeability Assay)

Rationale: The ethoxy linker can sequester into lipid bilayers. We must distinguish between membrane retention and true permeability.

Methodology:

  • Membrane: 2% Dioleoyl-phosphatidylcholine (DOPC) in dodecane.[1]

  • Gradient: pH 7.4 (Donor) to pH 7.4 (Acceptor) for passive diffusion.

  • Incubation: 16 hours at room temperature (humidity chamber).

  • Calculation: Permeability (

    
    ) is derived using the equation:
    
    
    
    

Data Interpretation:

ParameterTarget RangeImplication for PEPA Scaffold
Solubility (PBS) > 50 µMEthoxy oxygen should boost solubility; if <10µM, consider adding solubilizing groups to the phenylamine tail.
PAMPA

>

cm/s
High permeability expected.
Membrane Retention < 20%High retention indicates the compound is getting "stuck" in the lipid bilayer, a common issue with lipophilic ether linkers.

Metabolic Stability: The Critical "Soft Spot"

The ethoxy bridge is susceptible to CYP450-mediated O-dealkylation. This reaction cleaves the molecule, destroying efficacy and potentially generating reactive aldehyde intermediates.

Mechanism of Instability

The diagram below illustrates the metabolic pathway we are screening against.

MetabolicPathway Parent PEPA Parent (Ether Linker) CYP CYP450 (Oxidation) Parent->CYP Phase I Intermediate Unstable Hemiacetal CYP->Intermediate Hydroxylation at alpha-carbon Phenol Phenol Metabolite Intermediate->Phenol Spontaneous Collapse Aldehyde Acetaldehyde (Reactive) Intermediate->Aldehyde

Caption: Figure 1.[2] CYP450-mediated O-dealkylation of the ethoxy bridge. The alpha-carbon hydroxylation leads to spontaneous cleavage.

Protocol 3: Microsomal Stability Assay

Rationale: To determine Intrinsic Clearance (


) and identify if the ethoxy group is the primary site of metabolism.

Step-by-Step Workflow:

  • Reaction Mix:

    • Test Compound: 1 µM (low concentration ensures first-order kinetics).

    • Microsomes: 0.5 mg/mL (Human and Rat Liver Microsomes).

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Immediate transfer into 150 µL ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Self-Validating Controls:

  • Positive Control: Verapamil (High clearance). Must show

    
     min.
    
  • Negative Control: Warfarin (Low clearance). Must show >85% remaining at 45 min.

  • Minus-NADPH: Control for chemical instability (hydrolysis).

Cytotoxicity & Safety Profiling

Before efficacy testing, we must ensure the PEPA analogs do not cause non-specific membrane disruption, a risk with amphiphilic amines.

Protocol 4: Dual-Readout Cytotoxicity (MTT + LDH)

Rationale: Using a single assay (like MTT) can be misleading if the compound affects mitochondrial function without killing the cell. We combine Metabolic Activity (MTT) with Membrane Integrity (LDH).[3]

Experimental Setup:

  • Cell Line: HepG2 (Liver toxicity model) and HEK293 (General toxicity).

  • Seeding: 10,000 cells/well in 96-well plates. Adhere for 24h.

  • Dosing: 8-point dose-response (0.1 µM to 100 µM). Incubate 48h.

  • Readout A (LDH - Supernatant):

    • Transfer 50 µL supernatant to a new plate.

    • Add LDH reaction mix (Tetrazolium salt).

    • Measure Absorbance at 490 nm (High signal = Cell Death).

  • Readout B (MTT - Cell Pellet):

    • Add MTT reagent to original cells. Incubate 3h.

    • Solubilize formazan crystals in DMSO.

    • Measure Absorbance at 570 nm (Low signal = Cell Death/Stasis).

Visualization of Logic:

CytotoxicityLogic Compound PEPA Analog Treatment Membrane Plasma Membrane Integrity Compound->Membrane Mito Mitochondrial Respiration Compound->Mito LDH LDH Release (Extracellular) Membrane->LDH Leakage MTT MTT Reduction (Intracellular) Mito->MTT Activity Result1 Necrosis/Lysis (High LDH, Low MTT) LDH->Result1 Result2 Growth Arrest/Mito-Tox (Low LDH, Low MTT) LDH->Result2 MTT->Result1 MTT->Result2

Caption: Figure 2. Dual-readout logic distinguishing necrosis (membrane rupture) from mitochondrial toxicity or cytostasis.

Functional Validation: Target Engagement

Assuming the PEPA scaffold is designed as a kinase inhibitor (a common application for this pharmacophore), we utilize a FRET-based Binding Assay .

Protocol:

  • Reagents: Recombinant Kinase domain (tagged), Europium-labeled antibody, and AlexaFluor-labeled tracer (competitor).

  • Competition: The PEPA compound competes with the tracer for the ATP binding site.

  • Detection: If PEPA binds, the tracer is displaced -> Loss of FRET signal.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    

References

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Safety Optimization. Academic Press.

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[4]

  • Riss, T. L., et al. (2016). Cell Viability Assays.[3][5][6][7] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • Kansy, M., et al. (1998). Physicochemical High Throughput Screening: Parallel Artificial Membrane Permeation Assay in the Description of Passive Absorption Processes. Journal of Medicinal Chemistry, 41(7), 1007–1010.

  • Zhang, D., et al. (2012). Preclinical Experimental Models of Drug Metabolism and Disposition. Wiley-Interscience.

Sources

Technical Whitepaper: Operational Safety & Handling of 4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine

[1][2]

Document Control:

  • Role: Senior Application Scientist

  • Context: Drug Development & API Synthesis Intermediate

Part 1: Chemical Identity & Physicochemical Profile

This compound serves as a critical "linker-head" intermediate in the synthesis of tyrosine kinase inhibitors (TKIs).[2] Its structure combines a reactive aniline handle (for amide coupling) with a fluorinated phenoxy-ethoxy tail (often used to improve metabolic stability and lipophilicity in the final drug candidate).[2]

Chemical Specifications
ParameterDetail
Chemical Name 4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine
Common Synonyms 4-(2-(4-fluorophenoxy)ethoxy)aniline; p-(2-(p-fluorophenoxy)ethoxy)aniline
Structural Class Fluorinated Aromatic Ether / Aniline Derivative
Molecular Formula C₁₄H₁₄FNO₂
Molecular Weight 247.27 g/mol
Physical State Off-white to pale beige solid (crystalline powder)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water
pKa (Calculated) ~4.5 (Aniline nitrogen)
Melting Point 98–102 °C (Predicted based on isomeric analogs)
Structural Alerts (SAR Analysis)
  • Aniline Moiety: High potential for methemoglobinemia if absorbed; potential skin sensitizer.[2]

  • Fluorinated Ether: Generally chemically stable, but thermal decomposition releases Hydrogen Fluoride (HF).[2]

  • Ether Linkage: Susceptible to peroxide formation upon prolonged exposure to air/light (though less than aliphatic ethers).[2]

Part 2: Hazard Identification & Toxicology (GHS Standards)[6][7]

As a Senior Scientist, I categorize this substance as Hazardous . The following classification is derived from the validated profile of the meta-isomer (CAS 79808-17-6) and 4-ethoxyaniline analogs.

GHS Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed.[1][2]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[2][3][4][5]
Serious Eye Damage Category 2AH319: Causes serious eye irritation.[2][3][4][5]
Sensitization (Skin) Category 1H317: May cause an allergic skin reaction.[2][5]
STOT - Single Exposure Category 3H335: May cause respiratory irritation.[2][3][4]
Aquatic Toxicity Chronic 2H411: Toxic to aquatic life with long-lasting effects.[2][5]
Toxicological Mechanisms[2]
  • Methemoglobinemia: Like most anilines, this compound can undergo N-hydroxylation in the liver.[2] The resulting metabolite oxidizes ferrous hemoglobin (Fe²⁺) to ferric hemoglobin (Fe³⁺), impairing oxygen transport.[2]

    • Symptom Watch: Cyanosis (blue lips/nails) despite normal breathing.[2]

  • Sensitization: The nucleophilic amine can form haptens with skin proteins, leading to allergic contact dermatitis upon repeated exposure.[2]

Part 3: Safe Handling & Engineering Controls

This section details a "Self-Validating" safety protocol. Do not proceed unless all engineering controls are verified active.[2]

Hierarchy of Controls Workflow

The following diagram illustrates the decision logic for exposure control.

SafetyControlsStartHandling 4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamineRiskAssess1. Risk Assessment(Quantity & State)Start->RiskAssessEngControl2. Engineering Controls(Fume Hood / Glovebox)RiskAssess->EngControlSolid/PowderEngControl->RiskAssessFail (Alarm)PPE3. PPE Selection(Nitrile vs. Laminate)EngControl->PPEHood Certified?Admin4. Admin Controls(SOPs, decon)PPE->AdminGloves VerifiedActionProceed with ExperimentAdmin->Action

Caption: Operational workflow for establishing safety barriers before handling the compound.

Specific PPE Requirements[1][6][8]
  • Respiratory: If handling >500mg outside a glovebox, use a P95/P100 particulate respirator (US) or P3 (EU).

  • Hands: Double-gloving is mandatory.[2]

    • Inner: Nitrile (4 mil).[2]

    • Outer: Nitrile (minimum 8 mil) or Laminate (Silver Shield) if dissolving in penetrating solvents like DMSO or DCM.[2]

  • Eyes: Chemical splash goggles.[2] Face shield required if working with pressurized reaction vessels.[2]

Part 4: Emergency Response & Storage

Storage Protocol (The "Inert Chain")

To prevent oxidation (browning) and degradation:

  • Atmosphere: Store under Argon or Nitrogen.[2][6]

  • Temperature: Refrigerate at 2–8 °C.

  • Container: Amber glass vial with a PTFE-lined cap (light sensitive).

Spill Response Logic

If a spill occurs, follow the "Isolate-Neutralize-Contain" loop.[1][2]

SpillResponseStartSpill DetectedTypeSolid or Solution?Start->TypeSolidAction1. Mist with water (prevent dust)2. Scoop into hazmat bagType->SolidActionPowderLiqAction1. Absorb with Vermiculite/Sand2. Do NOT use sawdust (fire risk)Type->LiqActionLiquid/SolventDeconClean surface with 10% HClthen soap & waterSolidAction->DeconLiqAction->DeconReportFile EHS ReportDecon->Report

Caption: Decision matrix for biological and chemical spill remediation.

Part 5: Synthesis & Application Context

Understanding the synthesis helps anticipate impurities (e.g., unreacted phenols or bromides).

Typical Synthetic Route

The compound is typically synthesized via a Williamson ether synthesis followed by a reduction.[2]

  • Step A (Etherification): Reaction of 4-fluorophenol with 1-bromo-2-chloroethane (or dibromoethane) to form the linker.[1][2]

  • Step B (Coupling): Reaction of the linker with 4-nitrophenol (or direct alkylation of 4-acetamidophenol).[2]

  • Step C (Reduction): Hydrogenation of the nitro group to the amine.[2]

Implication for Researchers:

  • Trace impurities may include 4-fluorophenol (corrosive, toxic) or 4-nitrophenol (yellow impurity).[1][2]

  • QC Check: Verify purity via HPLC before use in biological assays to avoid false positives from toxic precursors.

Experimental Protocol: Solubilization
  • Solvent: DMSO (Dimethyl sulfoxide).[2]

  • Concentration: Max stock typically 100 mM.[2]

  • Procedure:

    • Weigh compound in a tared vial.

    • Add DMSO in a fume hood.[2]

    • Vortex for 30 seconds.

    • Self-Validation: Inspect for clarity.[2][7][8] If turbid, sonicate at 30°C for 5 mins.

    • Aliquot and freeze at -20°C (avoid freeze-thaw cycles).

References

  • National Center for Biotechnology Information (NCBI). (2023).[2] PubChem Compound Summary for CAS 79808-17-6 (Meta-isomer analog).[1][2] Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023).[2][9] C&L Inventory: 4-ethoxyaniline (Structural Analog Safety Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012).[2] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Methodological & Application

Analytical techniques for 4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine purification and analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Context

4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine (CAS: 170278-50-9) is a critical intermediate in the convergent synthesis of Gefitinib (Iressa), a selective EGFR tyrosine kinase inhibitor used in non-small cell lung cancer (NSCLC) therapy.[1]

In the drug development lifecycle, this intermediate serves as the nucleophilic coupling partner for the quinazoline core. Its purity is a Critical Quality Attribute (CQA) because impurities introduced here—specifically unreduced nitro precursors or oxidized azo-dimers—can carry through to the final API, potentially leading to genotoxic impurity alerts.

This guide provides a validated workflow for the synthesis monitoring, purification, and high-resolution analysis of this specific ether-linked aniline.

Synthesis Logic & Impurity Profiling

To understand the analytical requirements, we must first map the chemical lineage of the molecule. The target is typically synthesized via the catalytic reduction of its nitro-precursor.[1]

Mechanism & Critical Impurities
  • Starting Material: 4-[2-(4-Fluoro-phenoxy)-ethoxy]-1-nitrobenzene.[1]

  • Reaction: Hydrogenation (H2/Pd-C) or Chemical Reduction (Fe/AcOH).

  • Target: 4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine.

Impurity Watchlist:

  • Impurity A (Precursor): Unreacted Nitro compound (Strong UV absorber, different retention time).

  • Impurity B (Oxidation): Azo/Azoxy dimers (Colored, highly lipophilic).

  • Impurity C (Cleavage): 4-Fluorophenol (Result of ether cleavage under harsh reduction conditions).

Workflow Visualization

SynthesisWorkflow cluster_0 Upstream Synthesis cluster_1 Reaction Matrix cluster_2 Target Isolation SM Nitro Precursor (CAS: 170278-49-6) Crude Crude Amine Mixture SM->Crude Reduction Reagent Reduction Agent (H2/Pd-C or Fe/AcOH) Reagent->Crude Imp_Nitro Impurity: Unreacted Nitro Crude->Imp_Nitro Trace Imp_Azo Impurity: Azo-Dimer Crude->Imp_Azo Oxidation Pure Purified Amine (Target) Crude->Pure Purification (Crystallization)

Figure 1: Synthesis and impurity lineage.[1] The reduction step is the critical control point for purity.

Analytical Method: RP-HPLC Protocol

Causality in Method Design:

  • Column Choice: A C18 column with high carbon load is selected to retain the hydrophobic fluoro-phenoxy tail.[1]

  • pH Control: Anilines are basic (pKa ~4-5).[1] At neutral pH, they may tail due to silanol interactions. We use a buffered mobile phase (pH 3-4) to keep the amine protonated (improving solubility) or a high pH (pH > 9) to keep it neutral. Protocol A (Acidic) is preferred for MS compatibility and peak sharpness.

Protocol A: HPLC-UV/MS (Standard)
ParameterCondition
Instrument HPLC/UPLC with PDA or QDa (Mass Detector)
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water (v/v)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV 254 nm (Primary), 210 nm (Secondary); MS ESI+ (m/z 248.1)
Injection Vol 5-10 µL

Gradient Profile:

  • 0-2 min: 10% B (Equilibration/Salt elution)

  • 2-15 min: Linear ramp to 90% B

  • 15-18 min: Hold at 90% B (Elute lipophilic dimers)

  • 18-20 min: Return to 10% B

Performance Criteria:

  • Tailing Factor: < 1.5 (If higher, add 5mM Ammonium Formate to Mobile Phase A).

  • Resolution (Rs): > 2.0 between Nitro precursor and Amine target.

Purification Protocols

While chromatography is useful for characterization, recrystallization is the preferred method for scale-up to remove the specific impurities associated with this intermediate.

Method A: Recrystallization (Scalable)

Best for removing unreacted nitro precursor and inorganic salts.

  • Dissolution: Dissolve crude solid in Ethanol (95%) at reflux (approx. 75°C). Use 5-7 volumes of solvent relative to mass (e.g., 10g solid in 50-70mL EtOH).[1]

  • Hot Filtration: If black particulates (Pd/C catalyst residues) are present, filter while hot through a Celite pad.

  • Crystallization: Allow the solution to cool slowly to room temperature. The amine crystallizes as white/off-white needles, while the nitro impurity (more soluble in ethanol) remains in the mother liquor.

  • Anti-solvent (Optional): If yield is low, add Water dropwise to the cooled solution until turbidity persists, then chill to 4°C.

  • Isolation: Filter under vacuum. Wash with cold Ethanol/Water (1:1).

  • Drying: Vacuum oven at 40°C. Caution: Anilines oxidize; avoid high heat without vacuum.

Method B: Flash Chromatography (R&D Scale)

Best for isolating the amine from complex reaction byproducts.

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase: Hexane : Ethyl Acetate (Start 80:20, Gradient to 50:50).

  • Modifier: Add 1% Triethylamine (TEA) to the mobile phase.

    • Why? Silica is acidic. Without TEA, the amine will streak/tail significantly, leading to yield loss.

Purification Decision Logic

PurificationLogic Input Crude Reaction Mixture Check Purity Check (HPLC) Input->Check HighImp Nitro Impurity > 5% Check->HighImp High Impurity LowImp Nitro Impurity < 5% Check->LowImp Low Impurity Column Flash Chromatography (Hex/EtOAc + 1% TEA) HighImp->Column Separation Required Cryst Recrystallization (EtOH/H2O) LowImp->Cryst Polishing Final Pure Intermediate (>99.5%) Cryst->Final Column->Final

Figure 2: Decision tree for purification based on initial crude purity.

Structural Characterization

To validate the identity of the purified compound, compare against these theoretical spectral data points.

1. Mass Spectrometry (ESI+):

  • M+H: 248.11 m/z (Calculated for C14H14FNO2).

  • Fragmentation: Look for loss of the fluorophenoxy group (m/z ~137).

2. 1H-NMR (400 MHz, DMSO-d6):

  • δ 6.5 - 6.8 ppm: Multiplets (4H, Aniline aromatic ring).[1]

  • δ 6.9 - 7.2 ppm: Multiplets (4H, Fluorophenoxy aromatic ring).[1]

  • δ 4.8 ppm: Broad singlet (2H, -NH2).[1] Note: This peak disappears upon D2O shake.

  • δ 4.1 - 4.3 ppm: Two triplets (4H, Ethylene bridge -O-CH2-CH2-O-).[1]

3. Visual Appearance:

  • Pure compound should be a white to off-white solid .[1]

  • Red/Brown tint indicates oxidation (formation of azo-impurities).[1]

References

  • AstraZeneca UK Ltd. (1996). Quinazoline derivatives and their use as anti-tumour agents.[1][2][3] WO Patent 96/33980.[4] Link

  • Maskrey, T. S., et al. (2019).[3] "A New Synthesis of Gefitinib." Synlett, 30(04), 471-476.[3] Link

  • BOC Sciences. (2025). Gefitinib and Impurities: Analytical Standards.

  • SIELC Technologies. (2018). HPLC Method for Analysis of 4-ethoxyaniline (Analogous Method).Link

  • Chandregowda, V., et al. (2015). "Process for the preparation of Gefitinib." New Drug Approvals/Generic Syntheses.Link

Sources

Protocol for radiolabeling 4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine with 18F

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Automated Radiosynthesis of [¹⁸F]4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine

Part 1: Executive Summary & Chemical Strategy

Target Molecule: [¹⁸F]4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine Application: Potential PET tracer for myelin imaging or neuroinflammation (structurally analogous to aryloxy-aniline derivatives).

The Chemical Challenge

The target structure presents a specific radiochemical challenge: the fluorine atom is located on a phenoxy ring (Ar-O-R). The oxygen atom at the para position is a strong electron donor, making the aromatic ring electron-rich.

  • Standard Nucleophilic Substitution (SₙAr): Fails. Traditional precursors (nitro/trimethylammonium) require electron-deficient rings (activated by -NO₂, -CN, etc.) to facilitate [¹⁸F]fluoride attack.

  • Solution: This protocol utilizes Copper-Mediated Radiofluorination (CMRF) . This modern transition-metal catalyzed approach allows for the efficient fluorination of electron-rich aromatic rings using boronic ester precursors.

Reaction Scheme
  • Precursor: N-Boc-protected aryl boronate ester.

  • Labeling: Copper(II)-mediated nucleophilic fluorination.

  • Deprotection: Acidic hydrolysis of the Boc-protecting group.


Part 2: Materials & Reagents

Precursor Synthesis (Brief)

The precursor, tert-butyl (4-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethoxy)phenyl)carbamate , must be synthesized in-house or custom-ordered.

  • Rationale: The amine function must be Boc-protected to prevent copper chelation and side-reactions during the oxidative fluorination step.

Reagent List
ReagentSpecificationPurpose
[¹⁸F]Fluoride Cyclotron produced (via ¹⁸O(p,n)¹⁸F)Radioisotope source
QMA Cartridge Sep-Pak Light Accell Plus QMA (Carbonate form)Trapping ¹⁸F
Eluent 0.05 M TBAHCO₃ in water (or K₂CO₃/K2.2.2)Eluting ¹⁸F from QMA
Copper Catalyst Cu(OTf)₂(py)₄ (Tetrakis(pyridine)copper(II) triflate)Promotes fluorination of e-rich rings
Solvent (Labeling) Anhydrous DMA (N,N-Dimethylacetamide) or n-BuOH/DMA mixReaction medium
Acid (Deprotection) 4N HCl or 12N HCl (diluted in situ)Removes Boc group
Neutralizer 2N NaOHAdjust pH for HPLC
HPLC Solvent Acetonitrile / 0.1M Ammonium FormatePurification

Part 3: Automated Radiosynthesis Protocol

This protocol is designed for a standard dual-reactor synthesis module (e.g., GE TRACERlab FX2 N, Scintomics GRP, or Synthera+).

Step 1: [¹⁸F]Fluoride Trapping and Elution
  • Deliver [¹⁸F]F⁻ aqueous solution from the cyclotron target to the synthesis module.[1]

  • Pass activity through a QMA Carbonate cartridge to trap [¹⁸F]F⁻.

  • Elute into Reactor 1 using 1.5 mL of 0.05 M TBAHCO₃ (Tetrabutylammonium bicarbonate).

    • Expert Insight: Avoid Potassium Carbonate (K₂CO₃) if possible. High basicity can destabilize the copper catalyst. TBAHCO₃ is preferred for CMRF [1].

Step 2: Azeotropic Drying
  • Apply heat (85°C ) and vacuum to Reactor 1.

  • Add 1.0 mL anhydrous acetonitrile (MeCN) .

  • Evaporate to dryness. Repeat MeCN addition/evaporation 2 times.

    • Critical: The residue must be strictly anhydrous. Water quenches the copper catalyst.

Step 3: Copper-Mediated Labeling
  • Prepare Reagent Vial: Dissolve 4 mg Precursor and 15 mg Cu(OTf)₂(py)₄ in 1 mL of DMA (or 1:2 n-BuOH/DMA mixture).

    • Note: The catalyst is air-sensitive in solution; prepare immediately before run or keep under inert gas until injection. However, the reaction itself benefits from the presence of air (oxidant) in some protocols, but standard CMRF usually uses the Cu(II) complex which serves as the oxidant [2].

  • Add the precursor/catalyst solution to the dried [¹⁸F]F⁻ in Reactor 1.

  • Reaction: Heat to 110°C for 20 minutes .

    • Mechanism:[2][3] The [¹⁸F]F⁻ displaces the boronic ester moiety via a high-valent Cu(III)-fluoride intermediate.

Step 4: Deprotection (Boc Removal)
  • Cool Reactor 1 to 50°C .

  • Add 1.0 mL of 4N HCl .

  • Heat to 90°C for 5-8 minutes .

    • Check: This removes the tert-butyloxycarbonyl (Boc) group, regenerating the free amine.

Step 5: Neutralization & Purification
  • Cool to 40°C .

  • Add 2.0 mL of 2N NaOH (or sufficient volume to reach pH 7-8).

  • Transfer mixture to the HPLC injection loop.

  • Semi-Prep HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., Phenomenex Luna C18(2), 250x10mm, 5µm).

    • Mobile Phase: 40% Acetonitrile / 60% 0.1M Ammonium Formate (Isocratic).

    • Flow Rate: 4-5 mL/min.

    • UV Detection: 254 nm.

  • Collect the radioactive product peak (typically elutes at 12-15 mins).

Step 6: Formulation
  • Dilute the HPLC fraction with 40 mL sterile water .

  • Pass through a C18 Sep-Pak Light cartridge (traps product).

  • Wash Sep-Pak with 10 mL water (removes HPLC salts).

  • Elute product with 1.0 mL Ethanol followed by 9.0 mL Saline .

  • Pass through a 0.22 µm sterile filter into the final product vial.

Part 4: Quality Control (QC) Parameters

TestMethodAcceptance Criteria
Radiochemical Purity Analytical HPLC> 95%
Identity HPLC Co-injectionRetention time ± 0.5 min of standard
pH pH Strip/Meter4.5 - 8.5
Residual Solvents GC (Gas Chromatography)MeCN < 410 ppm, DMA < 1090 ppm
Molar Activity HPLC (UV mass vs Activity)> 100 GBq/µmol (End of Synthesis)
Filter Integrity Bubble Point Test> 50 psi (depending on filter)

Part 5: Workflow Visualization

The following diagram illustrates the fluid path and logic for the automated synthesis module.

Radiosynthesis_Workflow Cyclotron Cyclotron Target [18F]F- in H2O QMA QMA Cartridge (Trap 18F) Cyclotron->QMA Transfer Reactor Reactor 1 (Drying -> Labeling -> Hydrolysis) QMA->Reactor [18F]TBAF Waste Waste QMA->Waste 18O Water Reactor->Reactor Heat 110°C (20 min) HPLC Semi-Prep HPLC Purification Reactor->HPLC Inject Eluent TBAHCO3 Eluent Eluent->QMA Elute Precursor Precursor + Cu Catalyst Precursor->Reactor Add to Dry 18F Acid HCl (Deprotection) Acid->Reactor Add & Heat 90°C Base NaOH (Neutralization) Base->Reactor Neutralize HPLC->Waste Impurities SepPak C18 Sep-Pak Reformulation HPLC->SepPak Collect Peak FinalVial Final Product Sterile Vial SepPak->FinalVial Elute (EtOH/Saline)

Caption: Flowchart of the automated synthesis path from cyclotron target to final sterile vial formulation.

Part 6: References

  • Richarz, R., et al. (2014). "Copper-mediated radiofluorination of aryl boronic esters: A new pathway for [18F]Ar-F synthesis." Organic & Biomolecular Chemistry.

  • Tredwell, M., et al. (2014). "A General Copper-Mediated Nucleophilic 18F-Fluorination of Arenes." Angewandte Chemie International Edition.

  • Mossine, A. V., et al. (2015). "Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids." Nature Protocols.

  • Makaravage, K. J., et al. (2016). "Copper-Mediated 18F-Fluorination of Aryl Boronic Esters: Application to the Synthesis of High Molar Activity PET Radiotracers." Nature Communications.

(Note: While specific literature on the exact molecule "4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine" as a standalone tracer is limited, the protocol above is derived from the established chemical principles for fluorinating electron-rich phenoxy-arene derivatives as cited in references 2 and 3.)

Sources

Use of 4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine in the development of materials science

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive application note details the chemical utility, synthesis, and material science applications of 4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine . This fluorinated aromatic ether amine serves as a critical mesogenic building block for high-performance polymers, liquid crystals, and advanced dielectric materials.[1]

Part 1: Executive Summary & Molecular Architecture

Compound Identity:

  • Systematic Name: 4-[2-(4-Fluorophenoxy)ethoxy]aniline[1]

  • Core Structure: Asymmetric Bis(phenoxy)ethane derivative.[1]

  • Functional Motifs:

    • Terminal Fluorine: Lowers surface energy, dielectric constant, and water absorption; induces polarity for liquid crystal alignment.[1]

    • Ethoxy Spacer (-OCH₂CH₂O-): Provides conformational flexibility (decoupling the rigid aromatic rings), lowering melting points and enhancing solubility.[1]

    • Primary Amine (-NH₂): Reactive handle for polymerization (polyimides, polyamides, polyurethanes) or functionalization (isocyanates, acrylamides).[1]

Significance in Materials Science: This molecule bridges the gap between rigid rod-like mesogens and flexible polymer backbones.[1] It is primarily employed to synthesize Side-Chain Liquid Crystalline Polymers (SCLCPs) and Fluorinated Polyimides where optical transparency and low dielectric loss are paramount.[1]

Part 2: Synthesis Protocol

Objective: Synthesize high-purity 4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine starting from commercially available precursors.

Reaction Scheme (Graphviz)

SynthesisPath Precursor1 1-(2-Bromoethoxy)-4-fluorobenzene (CAS 332-48-9) Intermediate Intermediate: 1-[2-(4-Fluorophenoxy)ethoxy]-4-nitrobenzene Precursor1->Intermediate K2CO3, DMF 90°C, 12h (Williamson Ether Synthesis) Precursor2 4-Nitrophenol Precursor2->Intermediate Product Target: 4-[2-(4-Fluorophenoxy)ethoxy]aniline Intermediate->Product H2, Pd/C EtOH, RT (Catalytic Hydrogenation)

Figure 1: Two-step synthetic pathway via Williamson ether synthesis followed by nitro reduction.[1]

Detailed Methodology

Step 1: Formation of the Nitro-Ether Intermediate [1]

  • Reagents: 4-Nitrophenol (1.0 eq), 1-(2-Bromoethoxy)-4-fluorobenzene (1.1 eq), Potassium Carbonate (K₂CO₃, 2.5 eq), DMF (Dimethylformamide).[1]

  • Protocol:

    • Dissolve 4-Nitrophenol in anhydrous DMF under nitrogen atmosphere.

    • Add K₂CO₃ and stir at room temperature for 30 minutes to form the phenoxide anion.

    • Add 1-(2-Bromoethoxy)-4-fluorobenzene dropwise.[1]

    • Heat the mixture to 90°C and stir for 12–16 hours. Monitor via TLC (Solvent: Hexane/EtOAc 3:1).[1]

    • Workup: Pour reaction mixture into ice water. Filter the precipitate, wash with water, and recrystallize from Ethanol to yield pale yellow crystals of 1-[2-(4-fluorophenoxy)ethoxy]-4-nitrobenzene.[1]

Step 2: Reduction to the Amine

  • Reagents: Nitro intermediate (from Step 1), 10% Pd/C catalyst (10 wt% loading), Ethanol, Hydrogen gas (balloon or Parr shaker).[1]

  • Protocol:

    • Dissolve the nitro intermediate in Ethanol (or THF/MeOH mix if solubility is low).[1]

    • Add 10% Pd/C catalyst carefully under inert atmosphere.

    • Purge system with Hydrogen gas and stir at Room Temperature for 4–6 hours.

    • Validation: Monitor disappearance of the nitro peak (~1340 cm⁻¹) via FTIR.

    • Purification: Filter through Celite to remove Pd/C. Concentrate the filtrate. Recrystallize from Ethanol/Hexane to obtain white/off-white needles.[1]

Part 3: Applications in Materials Science

Application A: Fluorinated Polyimides for Microelectronics

The amine is reacted with dianhydrides (e.g., 6FDA, PMDA) to form polyimides.[1] The pendant fluoro-phenoxy group acts as a "bulky side group" that disrupts chain packing, increasing free volume .[1]

Key Benefits:

  • Low Dielectric Constant (Low-k): Critical for insulating layers in high-speed flexible electronics (5G antennas).[1]

  • Hydrophobicity: The terminal fluorine repels moisture, preventing signal degradation.[1]

  • Transparency: Reduced charge transfer complex formation leads to colorless films (Colorless Polyimides - CPI).[1]

Polymerization Workflow (Graphviz):

Polyimide Monomer 4-[2-(4-Fluorophenoxy)ethoxy]aniline (Diamine Source) PAA Polyamic Acid (PAA) Viscous Solution Monomer->PAA DMAc, 0°C to RT 24h Dianhydride 6FDA (Dianhydride) Dianhydride->PAA DMAc, 0°C to RT 24h Polyimide Fluorinated Polyimide Film (Low-k, Transparent) PAA->Polyimide Thermal Imidization Stepwise: 100°C -> 200°C -> 300°C

Figure 2: Synthesis of fluorinated polyimides via thermal imidization.

Application B: Liquid Crystal Monomers

The molecule is a "rod-like" mesogen.[1] It can be converted into an acrylate monomer for Polymer Dispersed Liquid Crystals (PDLCs) .[1]

  • Protocol: React the amine with Acryloyl Chloride in the presence of Triethylamine (TEA) at 0°C.

  • Result: An acrylamide monomer that can be UV-cured.[1]

  • Function: The fluorine tail directs the alignment of the liquid crystal molecules (Homeotropic vs. Planar) depending on the surface interaction.[1]

Part 4: Characterization & Properties

Table 1: Predicted Physical Properties

PropertyValue / CharacteristicRelevance
Molecular Weight ~247.26 g/mol Monomer stoichiometry calculation.[1]
Appearance White to Off-white Crystalline SolidPurity indicator (Yellowing indicates oxidation).[1]
Melting Point 85°C – 95°C (Estimated)Processing window for polymerization.[1]
Solubility Soluble in DMSO, DMF, THF, AcetoneCompatible with standard polymer solvents.[1]
FTIR Signals 3300-3400 cm⁻¹ (NH₂), 1200-1250 cm⁻¹ (C-O-C), 1100 cm⁻¹ (C-F)Structural confirmation.[1]
1H NMR δ 6.5-7.0 (Ar-H), δ 4.0-4.2 (O-CH₂-CH₂-O), δ 3.5 (NH₂)Verifying the ether linker integrity.[1]

Part 5: References

  • Precursor Availability: 1-(2-Bromoethoxy)-4-fluorobenzene (CAS 332-48-9).[1][2][3] PubChem CID 2064171.[1][2] Link[1]

  • Synthesis Methodology: "Synthesis of fluorinated aromatic ether amines for high-performance polymers." Journal of Polymer Science Part A: Polymer Chemistry. (General reference for ether-diamine synthesis).

  • Liquid Crystal Applications: "Fluorinated Mesogens: Synthesis and Properties." Liquid Crystals, Vol 35. (Describes the effect of terminal fluorine on mesophase stability).

  • Polyimide Applications: "Low-dielectric-constant polyimides derived from fluorinated diamines." Macromolecules. (Contextualizes the use of fluorinated side-chains).

Sources

Troubleshooting & Optimization

Overcoming challenges in the purification of 4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine

[1]

Case ID: TKI-INT-4F-002 Subject: Troubleshooting purification, stability, and isolation of ether-linked aniline intermediates. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Introduction: The "Hidden" Instability

You are likely working with 4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine as a key intermediate for tyrosine kinase inhibitors (TKIs) or PROTAC linkers.[1] While the ether linkage is chemically robust, the aniline moiety combined with the flexible ethoxy linker creates a specific set of purification challenges: oxidative darkening ("browning"), oiling out during crystallization, and persistent hydroxylamine impurities.

This guide bypasses standard textbook advice to address the specific physical-chemical behaviors of this fluorinated ether-aniline.

Module 1: The "Black Oil" Syndrome (Oxidation & Color)

User Issue: "My product comes out of the reduction reaction as a pale yellow oil, but turns dark brown or black within hours on the rotavap or benchtop."

Root Cause Analysis

Electron-rich anilines are prone to radical oxidation.[1] The ether oxygen at the para position donates electron density into the ring, raising the HOMO energy and making the amine highly susceptible to atmospheric oxygen. The "black" color is often due to trace amounts of quinone imines or azo-dimers formed via radical coupling.

Troubleshooting Protocol
VariableRecommendationScientific Rationale
Workup Atmosphere Argon/Nitrogen Sparge Displaces dissolved oxygen which catalyzes the radical chain reaction.[1]
Additives Ascorbic Acid (0.1%) or Na₂S₂O₄ Adding a pinch of reducing agent during the aqueous workup scavenges radical initiators.
Solvent Choice Avoid Chlorinated Solvents DCM/Chloroform can become slightly acidic and contain phosgene traces that accelerate degradation. Use EtOAc or MTBE .
Storage Store as HCl Salt The free base is unstable. Protonating the amine (

) removes the lone pair, shutting down oxidation.

Module 2: Removing "Sticky" Impurities (The Reduction Intermediates)

User Issue: "I see a persistent impurity just above/below my product spot on TLC that co-elutes during column chromatography."

Diagnosis: Incomplete Reduction

In the reduction of the nitro precursor (4-[2-(4-Fluoro-phenoxy)-ethoxy]-nitrobenzene), the reaction proceeds through Nitroso and Hydroxylamine intermediates.[1]

  • Impurity: N-Hydroxylamine intermediate (

    
    ).[1]
    
  • Behavior: It has similar polarity to the amine but is thermally unstable (can disproportionate to azoxy species).

Visualizing the Impurity Pathway

ReductionPathwayscluster_legendProcess InsightNitroNitro Precursor(Starting Material)NitrosoNitroso(Transient)Nitro->Nitroso2e- red.HydroxylHydroxylamine(Sticky Impurity)Nitroso->Hydroxyl2e- red.AmineTarget Aniline(Product)Hydroxyl->Amine2e- red. (Slow Step)AzoxyAzoxy Dimer(Colored Side Product)Hydroxyl->AzoxyCondensation (Side Rxn)NoteHydroxylamines often co-elutewith anilines on Silica.

Figure 1: The reduction pathway showing the origin of the persistent hydroxylamine impurity.

Corrective Action: The "Forced" Reduction

If you detect the hydroxylamine (often stains differently with KMnO4/Ninhydrin):

  • Do not purify yet.

  • Resubmit the crude material to hydrogenation conditions (Pd/C + H₂) or add fresh Iron/NH₄Cl.

  • Heat gently (40-50°C) to force the kinetic barrier from Hydroxylamine

    
     Amine.
    

Module 3: Purification Workflow (Decision Tree)

User Issue: "Column chromatography results in broad, tailing peaks and poor recovery."

The "Silanol Effect"

Free amines hydrogen bond strongly with the acidic silanol groups (

Recommended Workflow

PurificationLogiccluster_tipsTechnique TipsCrudeCrude Reaction MixtureAcidBaseAcid-Base Extraction(Primary Purification)Crude->AcidBaseRemove non-basicimpuritiesCheckPurity Check (NMR/HPLC)AcidBase->CheckSaltSalt Formation(HCl/Tosylate)Check->SaltPurity > 85%(Stabilize Product)ColumnFlash Chromatography(Buffered Silica)Check->ColumnPurity < 85%(Complex Mixture)RecrystRecrystallization(EtOH/Et2O)Salt->RecrystFinal PolishTip1Column Tip:Pre-treat Silica with1% Et3N in HexaneColumn->Tip1

Figure 2: Decision matrix for purifying ether-linked anilines. Acid-base extraction is prioritized over chromatography.[1]

Protocol: The "Self-Cleaning" Acid-Base Extraction

This method uses the basicity of the amine to separate it from neutral/acidic impurities (phenols, unreacted halides) without chromatography.

  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) .

  • Basic Wash: Wash with sat. NaHCO₃ (removes residual phenols/acids).

  • Acid Extraction (Critical Step): Extract the organic layer with 1M HCl (aq) (

    
    ).
    
    • Mechanism:[2][3][4][5][6][7][8][9][10] The amine becomes water-soluble (

      
      ).[1] Non-basic impurities (nitro, azo, tar) stay in the EtOAc.
      
  • Discard Organic Layer: The dark color usually stays here.

  • Basification: Cool the aqueous acidic layer on ice. Slowly add 6M NaOH until pH > 12. The product will precipitate as an oil/solid.

  • Re-extraction: Extract the cloudy aqueous mixture with EtOAc (

    
    ). Dry over Na₂SO₄ and concentrate.
    

Module 4: Salt Formation (The Ultimate Stabilizer)

User Issue: "The product is an oil that is hard to weigh and degrades over time."

Solution: Convert the free base to a crystalline salt immediately.

Procedure: Hydrochloride Salt Formation
  • Dissolve the purified free base amine in a minimal amount of dry Ethanol or EtOAc .

  • Cool to 0°C.

  • Add 4M HCl in Dioxane (1.1 equivalents) dropwise.

  • Add Diethyl Ether or Heptane slowly until the solution turns cloudy.

  • Scratch the glass to induce crystallization.

  • Filter the white/off-white solid.[1] This salt is stable for years at room temperature.

References & Grounding

  • Williamson Ether Synthesis & Side Reactions:

    • Context: Formation of the ether linkage often leaves phenolic impurities.

    • Source: Master Organic Chemistry. (2014).[11][12] The Williamson Ether Synthesis. Link

  • Reduction of Nitroarenes & Hydroxylamine Intermediates:

    • Context: Mechanism of nitro reduction and the origin of "sticky" hydroxylamine impurities.

    • Source: Journal of Chemical Education. (2023).[13][14][15] Reflections on the Teaching Practices for the Reduction of Nitroarenes. Link

  • Aniline Purification & Salt Formation:

    • Context: Standard protocols for recrystallizing aniline HCl salts to prevent oxidation.

    • Source: BenchChem Technical Support.[16] Recrystallization of Substituted Anilines. Link

  • Chromatographic Tailing of Amines:

    • Context: Interaction of amines with silica gel and the use of Triethylamine.

    • Source: Sigma-Aldrich (Merck).[1] TLC Troubleshooting Guide. Link

Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) for specific hazard information before handling fluorinated aromatic amines.

Optimizing reaction conditions for the synthesis of 4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis and optimization of 4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine . This molecule serves as a critical intermediate (often referred to as the "Gefitinib side-chain" or similar kinase inhibitor fragments) where the stability of the fluorine atom and the purity of the ether linkage are the primary challenges.

Current Status: Operational Topic: Process Optimization & Troubleshooting User Level: Advanced (R&D / Process Chemistry)

Synthetic Strategy Overview

The synthesis typically follows a convergent three-step protocol. The primary failure modes are bis-alkylation during the linker formation and hydrodefluorination (loss of the fluorine atom) during the reduction step.

The Optimized Pathway
  • Step 1 (Linker Installation): Alkylation of 4-fluorophenol with excess 1,2-dibromoethane.

  • Step 2 (Coupling): Nucleophilic substitution with 4-nitrophenol.

  • Step 3 (Reduction): Chemoselective reduction of the nitro group to the aniline, preserving the C-F bond.

SynthesisWorkflow Start 4-Fluorophenol Inter Intermediate: 1-(2-Bromoethoxy)-4-fluorobenzene Start->Inter Step 1: Williamson Ether (Control Bis-alkylation) Reagent 1,2-Dibromoethane (Excess 1:4) Reagent->Inter Nitro Precursor: 1-[2-(4-Fluorophenoxy)ethoxy]-4-nitrobenzene Inter->Nitro Step 2: Etherification Coupling Coupling: + 4-Nitrophenol (K2CO3 / DMF) Coupling->Nitro Product TARGET: 4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine Nitro->Product Step 3: Chemoselective Reduction Reduct Reduction: Fe / NH4Cl or Pt/C

Figure 1: Convergent synthetic workflow emphasizing the critical intermediate stages.

Phase 1: The Ether Linkage (Troubleshooting)

Context: The reaction of 4-fluorophenol with 1,2-dibromoethane often yields a mixture of the desired mono-bromide and the unwanted bis-phenoxy ethane (dimer).

FAQ: Controlling Selectivity

Q: I am seeing high amounts of the bis-alkylated dimer (Ar-O-CH2-CH2-O-Ar). How do I stop this? A: This is a stoichiometry issue. In standard Williamson ether synthesis, if the ratio of phenol to dibromoethane is 1:1, the product (which is still an alkyl halide) competes with the starting material.

  • Protocol Adjustment: Increase 1,2-dibromoethane equivalents to 1:4 or 1:5 .

  • Operational Tip: Add the phenol dropwise into a refluxing solution of the base and dibromoethane. This keeps the instantaneous concentration of the phenoxide ion low relative to the alkyl halide.

Q: My reaction is sluggish in Acetone/K2CO3. Should I switch solvents? A: Yes, but with caution.

  • Acetonitrile (ACN): A better alternative to acetone. It allows higher reflux temperatures (~82°C), which drives the reaction faster without the difficult workup of high-boiling solvents.

  • DMF: Accelerates the reaction significantly but makes the removal of the excess dibromoethane difficult during workup. Use DMF only if you have high-vacuum distillation capabilities.

Data: Solvent & Catalyst Effects
SolventBaseAdditiveYield (Step 1)Notes
AcetoneK2CO3None45-55%Slow; high dimer formation.
Acetonitrile K2CO3 TBAB (5 mol%) 78-85% Recommended. TBAB acts as a Phase Transfer Catalyst.
DMFCs2CO3None88%High yield, but difficult purification of excess bromide.

Phase 2: Nitro Reduction (The Critical Step)

Context: Reducing the nitro group (


) to the amine (

) without cleaving the Fluorine atom (

) or the Ether bond.
FAQ: Preventing Defluorination

Q: I am using Pd/C and Hydrogen gas, but I see a mass peak corresponding to [M-19+1] (Defluorination). Why? A: Palladium is excellent at oxidative addition into Carbon-Halogen bonds, especially aryl-fluorides, under hydrogenation conditions.

  • Immediate Fix: Switch catalysts. Platinum on Carbon (Pt/C) (sulfided) or Raney Nickel are far less prone to hydrodehalogenation than Palladium.

  • Alternative: Use a chemical reductant (Iron or Tin) instead of catalytic hydrogenation.

Q: Can I use Fe/HCl? A: Fe/HCl is harsh and can hydrolyze the ether linkage if heated too long.

  • Optimized Protocol: Use Fe powder with Ammonium Chloride (NH4Cl) in Ethanol/Water (3:1) at 70°C. This provides a neutral-to-mildly acidic buffer that reduces the nitro group cleanly without touching the ether or the fluorine.

Decision Tree: Selecting the Reduction Method

ReductionLogic Problem Choose Reduction Method Scale Is Scale > 100g? Problem->Scale Equipment High Pressure Hydrogenator Available? Scale->Equipment Yes Iron Method A: Fe / NH4Cl (Ethanol/Water) Scale->Iron No (Lab Scale) Equipment->Iron No CatSelect Catalyst Selection Equipment->CatSelect Yes Tin Method B: SnCl2 / HCl (THF/Water) Iron->Tin If Fe fails (emulsions) PtC Pt/C (Sulfided) (Minimizes Defluorination) CatSelect->PtC Preferred PdC Pd/C + Inhibitor (Add NH4OAc or Diphenylsulfide) CatSelect->PdC Alternative

Figure 2: Decision matrix for selecting the reduction strategy based on scale and equipment.

Detailed Experimental Protocols

Protocol A: Optimized Etherification (Step 1)

Objective: Synthesis of 1-(2-bromoethoxy)-4-fluorobenzene.

  • Setup: 3-neck flask, reflux condenser, nitrogen inlet.

  • Charge: Acetonitrile (10 vol), 1,2-dibromoethane (4.0 equiv), K2CO3 (2.5 equiv), and TBAB (0.05 equiv).

  • Addition: Heat to reflux (80-82°C). Dissolve 4-fluorophenol (1.0 equiv) in Acetonitrile (2 vol) and add dropwise over 2 hours.

    • Why: Keeps phenol concentration low, favoring mono-alkylation over dimer formation.

  • Workup: Cool to RT. Filter salts.[1] Concentrate filtrate. The excess 1,2-dibromoethane can be distilled off (BP ~131°C) or removed via high-vacuum rotary evaporation.

  • Purification: Silica gel chromatography (Hexane/EtOAc 95:5).

Protocol B: Iron-Mediated Reduction (Step 3)

Objective: Reduction of nitro-intermediate to aniline without defluorination.

  • Charge: Nitro-ether intermediate (1.0 equiv) in Ethanol (10 vol).

  • Activator: Add saturated aqueous NH4Cl solution (3 vol).

  • Reductant: Add Iron powder (325 mesh, 5.0 equiv).

  • Reaction: Heat to 70°C with vigorous mechanical stirring (magnetic stirring often fails due to heavy iron sludge). Monitor by TLC/HPLC (approx. 2-4 hours).

  • Workup: Filter hot through a Celite pad (Caution: Iron waste can be pyrophoric; keep wet). Wash pad with Ethanol.[1][2]

  • Isolation: Concentrate filtrate. Partition between EtOAc and Water.[3] Dry organic layer (

    
    ).[1][3][4][5]
    
  • Stabilization: The free amine oxidizes over time (turning brown). Convert to HCl salt by bubbling HCl gas into the ethereal solution for long-term storage.

Impurity Profiling

Impurity StructureOriginPrevention Strategy
Bis-ether Dimer Step 1: Phenol attacks product instead of dibromide.Use >4 equiv. of 1,2-dibromoethane; slow addition of phenol.
Defluorinated Amine Step 3: Pd/C catalyzed hydrogenolysis of C-F bond.Use Fe/NH4Cl or Pt/C; avoid standard Pd/C.
Azo-Dimer Step 3: Incomplete reduction or oxidation of hydroxylamine intermediate.Ensure full conversion; avoid high pH during workup.
Vinyl Ether Elimination of HBr from Step 1 product.Avoid excessively strong bases (like NaH or t-BuOK) in Step 2.

References

  • Williamson Ether Synthesis Optimization

    • Title: Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis.[3]

    • Source: ChemSpider Synthetic Pages.
  • Chemoselective Reduction (Preventing Defluorination)

    • Title: Method for inhibiting dehalogenation of fluorinated and chlorinated benzenoid nitro compounds.[6]

    • Source: US P
    • URL
  • Title: Preparation method for 4-(chlorodifluoromethoxy)aniline (describing Nitration/Hydrogenation sequences).
  • General Nitro Reduction Reviews

    • Title: Nitro Reduction - Common Conditions and Chemoselectivity.
    • Source: Common Organic Chemistry.
    • URL:[Link]

Sources

Technical Support Center: Method Development for the Chiral Separation of 4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The enantioselective separation of 4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine is a critical analytical challenge in pharmaceutical development. As with many chiral molecules, its enantiomers can exhibit distinct pharmacological and toxicological profiles, making accurate enantiomeric purity assessment a regulatory and safety imperative.[1][2] This guide serves as a technical support resource for researchers, scientists, and drug development professionals. It provides field-proven insights and systematic troubleshooting strategies in a direct question-and-answer format to navigate the complexities of developing a robust and reliable chiral separation method for this specific analyte.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to orient your initial method development strategy.

Question: What are the primary analytical techniques recommended for the chiral separation of this phenylamine compound?

Answer: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful and widely used techniques for this type of chiral separation.[3][4] Capillary Electrophoresis (CE) presents a strong alternative, offering high efficiency and minimal solvent usage.[1][5]

  • HPLC is the workhorse of many labs due to its versatility and the wide availability of instrumentation and chiral stationary phases (CSPs).[6]

  • SFC often provides faster separations and is considered a "greener" technique due to its use of supercritical CO2 as the primary mobile phase.[7][8] It frequently yields excellent results for chiral amines.[9]

  • CE excels in high-efficiency separations with very low sample and reagent consumption, making it ideal for situations where sample quantity is limited.[10]

Table 1: Comparison of Primary Analytical Techniques

FeatureHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)Capillary Electrophoresis (CE)
Primary Mobile Phase Organic Solvents (e.g., Hexane, Ethanol) or Aqueous BuffersSupercritical CO2 with Organic Co-solventsAqueous or Non-aqueous Buffer (BGE)
Key Advantage High versatility, wide instrument availability, robust.[11]Very fast analysis, reduced organic solvent waste, unique selectivity.[7]Extremely high efficiency, minimal sample/reagent use.[1]
Common Challenge Higher solvent consumption and cost, potentially high backpressure.Requires specialized high-pressure instrumentation.Lower concentration sensitivity, potential for capillary wall interactions.
Best For... General-purpose screening, established lab workflows, preparative scale.High-throughput screening, fast analysis, "green" chemistry initiatives.[8]Mechanistic studies, limited sample amounts, complementary selectivity.

Question: Which type of Chiral Stationary Phase (CSP) should I screen first?

Answer: For a primary aromatic amine like 4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine, polysaccharide-based CSPs are the most successful and should be your starting point.[11][12] Specifically, screen columns based on derivatives of amylose and cellulose , such as those with phenylcarbamate selectors.

  • Recommended Starting Columns:

    • Amylose tris(3,5-dimethylphenylcarbamate)

    • Cellulose tris(3,5-dimethylphenylcarbamate)

    • Cellulose tris(3,5-dichlorophenylcarbamate)

These phases offer a high degree of chiral recognition ability through a combination of hydrogen bonding, dipole-dipole, and π-π interactions within their chiral grooves.[12] The selection of the ideal CSP is often an empirical process, so screening a small, diverse set is the most efficient strategy.[3][13]

Question: Why are mobile phase additives necessary for separating this basic compound?

Answer: The target analyte is a primary amine, which is basic. On silica-based CSPs, residual acidic silanol groups on the silica surface can cause strong, non-specific interactions with the basic amine. This leads to severe peak tailing and poor resolution. Adding a small amount of a basic modifier to the mobile phase is crucial to suppress these interactions.[14][15]

  • Function of Basic Additives: They compete with the analyte for active silanol sites, effectively masking them and allowing the chiral recognition mechanism of the CSP to dominate. This results in improved peak symmetry and efficiency.

  • Common Choices: Diethylamine (DEA) or Triethylamine (TEA) are standard choices for normal phase HPLC and SFC, typically at concentrations of 0.1% to 0.5%.[15][16] In some cases, stronger bases like ethylenediamine (EDA) can dramatically improve peak shape and resolution.[17]

Section 2: Strategic Method Development Workflow

A systematic approach is key to efficient method development. The following workflow outlines a logical progression from initial screening to method optimization.

MethodDevelopmentWorkflow cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Verification Screen_CSP 1. CSP Screening (Polysaccharide Columns) Screen_Mode 2. Mode/Solvent Screening (NP, RP, SFC) Screen_CSP->Screen_Mode Select best CSP Screen_Additive 3. Additive Screening (DEA, TEA, EDA) Screen_Mode->Screen_Additive Select best solvent system Opt_Modifier 4. Optimize Modifier Ratio (Adjust % Alcohol or Co-solvent) Screen_Additive->Opt_Modifier Select best additive Opt_Temp 5. Optimize Temperature (25°C ± 15°C) Opt_Modifier->Opt_Temp Opt_Flow 6. Optimize Flow Rate (Balance Speed vs. Resolution) Opt_Temp->Opt_Flow Validate 7. System Suitability & Robustness Check Opt_Flow->Validate TroubleshootingPeakShape Start Peak Tailing Observed (As > 1.5) CheckAdditive Is a basic additive (e.g., 0.1% DEA) present? Start->CheckAdditive IncreaseConc Increase additive concentration (e.g., to 0.2-0.3%) CheckAdditive->IncreaseConc Yes SwitchAdditive Switch to a different additive (e.g., TEA or EDA) CheckAdditive->SwitchAdditive No / No Improvement IncreaseConc->SwitchAdditive Still Tailing Success Symmetrical Peak (As ≈ 1.0) IncreaseConc->Success Problem Solved CheckColumn Consider column aging or contamination SwitchAdditive->CheckColumn Still Tailing SwitchAdditive->Success Problem Solved

Caption: Decision tree for troubleshooting peak tailing.

Problem: Peak Splitting

Question: One or both of my enantiomeric peaks are split into doublets. What's wrong?

Answer: Peak splitting can be frustrating and typically points to one of three issues: a physical problem with the column, an injection solvent mismatch, or on-column degradation. [18][19]

  • Injection Solvent Mismatch: This is a very common cause. If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause the peak to distort and split as it enters the column. [18][20] * Solution: As a rule, dissolve your sample in the mobile phase itself or in a solvent that is weaker than the mobile phase. For a normal phase separation using 90:10 Hexane:Ethanol, do not dissolve your sample in pure ethanol or methanol.

  • Physical Column Issue (Void or Blockage): Over time, the packed bed of the column can settle, creating a void at the inlet. This void acts as a mixing chamber, causing the sample band to spread and split before it reaches the stationary phase. [19][21]A partially blocked inlet frit can have a similar effect.

    • Solution: First, try reversing the column and flushing it with a strong solvent (be sure the column is designed to handle reverse flow). If this doesn't work, the column may need to be replaced.

  • On-Column Isomerization: While less common for this specific structure, ensure your mobile phase conditions (e.g., extreme pH or temperature) are not causing the analyte to racemize on the column.

Problem: Irreproducible Results

Question: My retention times and resolution are shifting between injections or on different days. What should I check?

Answer: Irreproducibility undermines method reliability. The most common culprits are insufficient equilibration, mobile phase issues, or temperature fluctuations.

  • Column Equilibration: Chiral stationary phases, especially when changing mobile phases, can require significant time to equilibrate. Ensure you are flushing the column with at least 10-20 column volumes of the new mobile phase before injecting your first sample. [16]2. Mobile Phase Preparation: Prepare fresh mobile phase daily. Evaporation of the more volatile component (e.g., hexane) can alter the composition and affect retention times. If using additives, ensure they are thoroughly mixed.

  • Temperature Control: Use a thermostatted column compartment. Even minor fluctuations in ambient lab temperature can cause retention times to shift, especially in normal phase mode. [16][22]4. Additive Memory Effects: Be aware that some additives, particularly amines, can be retained by the stationary phase and create a "memory effect" that influences subsequent separations, even after changing the mobile phase. [23]When developing methods, it is best to dedicate a column to specific additive types if possible.

Section 4: Alternative & Advanced Techniques

Question: When should I consider using Supercritical Fluid Chromatography (SFC) instead of HPLC?

Answer: You should consider SFC right from the initial screening phase, alongside HPLC. SFC is often superior for chiral amine separations. [9][24]

  • Key Advantages of SFC:

    • Speed: The low viscosity of supercritical CO2 allows for much higher flow rates without generating excessive backpressure, leading to significantly faster run times. [7] * Unique Selectivity: SFC can provide different selectivity compared to HPLC, potentially resolving enantiomers that are difficult to separate by LC.

    • Reduced Solvent Cost & Waste: Replacing the bulk of the mobile phase with CO2 makes SFC a more environmentally friendly and cost-effective technique. [8] Question: Is Capillary Electrophoresis (CE) a viable option for this compound?

Answer: Yes, CE is an excellent, albeit less common, technique for this separation. [5][25]It is particularly useful for mechanistic studies or when only minute quantities of the sample are available.

  • How it Works: In CE, a chiral selector (most commonly a cyclodextrin derivative) is added directly to the background electrolyte (BGE). [10]The enantiomers form transient diastereomeric complexes with the selector, which have different mobilities in the electric field, leading to their separation.

  • Advantages: CE offers exceptionally high separation efficiency (hundreds of thousands of theoretical plates), rapid method development, and extremely low consumption of solvents and chiral selectors. [1]

Section 5: Detailed Experimental Protocols
Protocol 1: Generic HPLC/SFC Screening

This protocol provides a starting point for screening CSPs and mobile phases.

  • Column Selection:

    • Column 1: Amylose tris(3,5-dimethylphenylcarbamate), 5 µm

    • Column 2: Cellulose tris(3,5-dimethylphenylcarbamate), 5 µm

    • Dimensions: e.g., 250 x 4.6 mm

  • Initial Mobile Phase Screening (Normal Phase HPLC):

    • Mobile Phase A: n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v)

    • Mobile Phase B: n-Hexane / Ethanol / Diethylamine (90:10:0.1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Temperature: 25°C

    • Detection: UV at an appropriate wavelength (e.g., 230 nm or 254 nm).

  • Initial Mobile Phase Screening (SFC):

    • Mobile Phase: CO2 / Methanol with 0.2% Diethylamine (Gradient from 5% to 40% Methanol over 5-10 minutes)

    • Back Pressure: 150 bar

    • Flow Rate: 3.0 mL/min

    • Temperature: 40°C

    • Detection: UV as above.

  • Procedure:

    • Equilibrate the first column with the first mobile phase for at least 15 minutes or until a stable baseline is achieved.

    • Inject the sample solution (see Protocol 2).

    • Run the analysis. If no separation is observed, proceed to the next mobile phase or column.

    • Document the retention times (k), resolution (Rs), and selectivity (α) for any conditions that show separation.

Protocol 2: Sample Preparation
  • Stock Solution: Prepare a stock solution of the racemic 4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine at approximately 1 mg/mL in ethanol or methanol.

  • Working Solution: Dilute the stock solution to a final concentration of ~0.1 mg/mL (100 µg/mL).

  • Injection Solvent: Crucially, perform the final dilution using the initial mobile phase of your chromatographic run. This prevents peak distortion caused by solvent mismatch. [20]4. Injection Volume: Start with a small injection volume (e.g., 5 µL) to avoid overloading the column.

References
  • Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chromatography. (2014). KSBB Journal. [Link]

  • Black, D. S., & Visser, G. D. (2004). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. Journal of Chromatography A, 1041(1-2), 211-217. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI, 65(3), 169-179. [Link]

  • Al-Qasmi, N., Al-Hinai, A., Al-Harrasi, A., & Csuk, R. (2026). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. RSC Advances, 16(1), 1-10. [Link]

  • González, L., & Escudero, L. (2024). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Symmetry, 16(10), 1354. [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2013). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. LCGC North America, 31(5), 356-365. [Link]

  • Gotti, R. (1994). Chiral Separations by Capillary Electrophoresis. In: Capillary Electrophoresis. Methods in Molecular Biology, vol 38. Humana Press. [Link]

  • It Isn't Always The Column: Troubleshooting Your HPLC Separation. (2023). Agilent Technologies. [Link]

  • Peng, L., Farkas, T., Jayapaian, S., & Chankvetadze, B. Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. [Link]

  • Welch, C. J., Biba, M., & Regalado, E. L. (2011). Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases. Journal of Chromatography A, 1218(33), 5623-5627. [Link]

  • Supercritical fluid chromatography. (2023). In Wikipedia. [Link]

  • Are there any different mobile phase modifiers or additives for the CHIRALPAK® immobilised columns? (2021). Daicel Chiral Technologies. [Link]

  • Dispas, A., & Desfontaine, V. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America, 40(3), 114-121. [Link]

  • Altria, K. D. (2008). Capillary Electrophoresis for Pharmaceutical Analysis. In: Capillary Electrophoresis of Small Molecules and Ions. Methods in Molecular Biology, vol 428. Humana Press. [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review. [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita. [Link]

  • The Challenges and Solutions of Chiral Drug Preparation Techniques. (2024). SCIREA Journal of Chemistry, 9(1), 12-23. [Link]

  • Importance of Chiral Separation and Resolution in Drug Synthesis. (2025). Pure Synth. [Link]

  • When using HPLC, how do you deal with split peaks? (2013). ResearchGate. [Link]

  • Welch, C. J. (2011). Review of Chiral Stationary Phase Development and Chiral Applications. LCGC North America, 29(2), 126-137. [Link]

  • Peak Splitting in HPLC: Causes and Solutions. (2024). Separation Science. [Link]

  • Chiral HPLC and SFC Columns. Columnex. [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024). International Journal of Pharmaceutical Research and Applications, 9(3), 1635-1646. [Link]

  • Betzenbichler, M., Le, T. H., & Trapp, O. (2022). Chiral stationary phases and applications in gas chromatography. Chirality, 34(5), 736-764. [Link]

  • Ahuja, S. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Guidance for Industry: Stereochemical Issues in Chiral Drug Development. (2000). Health Canada. [Link]

  • Gellman, A. J., & Horvath, J. D. (2002). Enantioselective Separation on a Naturally Chiral Surface. Angewandte Chemie International Edition, 41(9), 1548-1550. [Link]

  • Split peaks as a phenomenon in liquid chromatography. (2020). Bio-Works. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Molecules, 28(14), 5434. [Link]

  • Rapid Method Scouting of Chiral Compounds. (2017). Shimadzu Corporation. [Link]

  • Enhanced enantioselective separation efficiency enabled by charged chiral covalent organic frameworks utilized as the membrane. (2023). SSRN. [Link]

  • Fanali, C., d'Acquarica, I., & Gasparrini, F. (2017). Chiral separation of aryloxyphenoxy-propionate herbicides in a permethyl-β-cyclodextrin based column. Influence of temperature and mobile phase composition on enantioselectivity. Electrophoresis, 38(15), 1933-1941. [Link]

  • Chiral separations of stereoisomers. Universität Regensburg. [Link]

  • Lin, D. L., Liu, C., & Liu, R. H. (2002). Analysis of Enantiomers of Chiral Phenethylamine Drugs by Capillary Gas chromatography/mass spectrometry/flame-ionization Detection and Pre-Column Chiral Derivatization. Journal of Analytical Toxicology, 26(8), 541-548. [Link]

  • Recent Development: Enantio Selective Eextraction in Chiral Separation. (2021). Austin Chromatography, 7(1), 1052. [Link]

  • A BRIEF REVIEW ON CHIRAL SEPARATION OF DRUGS. (2024). World Journal of Pharmacy and Pharmaceutical Sciences, 13(5), 1351-1360. [Link]

  • Nagireddy, V. R., et al. (2017). Chiral recognition of polysaccharide based CSP for separation of enantiomers and regio isomers of Prasugrel and its related substances. Journal of Applied Pharmaceutical Science, 7(07), 218-224. [Link]

  • Peters, F. T. (2012). Enantioselective separation techniques in forensic analysis and clinical toxicology. Bioanalysis, 4(13), 1639-1658. [Link]

Sources

Refinement of analytical methods for detecting impurities in 4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Analytical Method Refinement for Phenylamine Ether Derivatives

Executive Summary

You are working with 4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine , a probable Key Starting Material (KSM) or intermediate in the synthesis of Tyrosine Kinase Inhibitors (TKIs). The molecule contains three distinct functional zones critical for analysis:

  • The Aniline Handle: Prone to oxidation and silanol interactions (peak tailing).

  • The Ether Linker: Generally stable but susceptible to cleavage under extreme acidic stress.

  • The Fluorinated Terminus: Provides high lipophilicity and a unique NMR handle.

This guide addresses the three most common support tickets we receive regarding this structure: Peak Tailing/Resolution Loss , Oxidative Instability (Ghost Peaks) , and Differentiation of Regioisomers .

Section 1: HPLC Method Refinement & Tailing Issues

Q: My main peak (the phenylamine) shows significant tailing (Asymmetry > 1.5), and I cannot resolve it from the nitro-precursor impurity. How do I fix this?

A: Aniline derivatives are notorious for interacting with residual silanol groups on silica-based columns, causing tailing. This is often exacerbated by the hydrophobic fluoro-phenoxy tail, which increases retention time, allowing more time for secondary interactions.

The Protocol for Resolution:

  • pH Control (The "Goldilocks" Zone):

    • Avoid Neutral pH: At pH 6-8, the aniline is partially ionized, leading to erratic retention.

    • High pH Strategy (Recommended): Use a hybrid-silica column (e.g., ethylene-bridged hybrid) that can withstand pH 10-11. At this pH, the aniline is fully deprotonated (neutral), eliminating cation-exchange interactions with silanols.

    • Low pH Strategy: If you must use standard silica, lower pH to < 2.5 using TFA or Formic Acid. This protonates the silanols (suppressing their negative charge) and the aniline (fully positive), causing repulsion. Warning: The ether linkage may hydrolyze if left at pH < 2 for extended periods.

  • Mobile Phase Additives:

    • Add Triethylamine (TEA) (0.1%) as a "sacrificial base" if you are using low pH. TEA competes for the silanol sites, sharpening the aniline peak.

Optimized Method Parameters:

ParameterHigh pH (Recommended)Low pH (Alternative)
Column C18 Hybrid (e.g., BEH C18), 1.7 µmC18 End-capped (e.g., High Strength Silica), 1.8 µm
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0)0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (ACN)Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 mins5% B to 95% B over 12 mins
Flow Rate 0.4 mL/min (UPLC)0.4 mL/min (UPLC)
Detection UV @ 240 nm (Aniline max)UV @ 240 nm
Target Asymmetry 0.9 – 1.21.0 – 1.3

Section 2: Impurity Identification & "Ghost Peaks"

Q: I am seeing small impurity peaks appearing in my standard solution after 4 hours in the autosampler. They were not there initially. What are they?

A: You are likely observing oxidative degradation . The aniline moiety is electron-rich and susceptible to auto-oxidation, especially in solution.

The Mechanism: The phenylamine group can oxidize to form azo-dimers (colored species, often yellow/orange) or N-oxides . The "Ghost Peaks" are likely:

  • Impurity O-1: 4,4'-Azobis dimer (result of radical coupling).

  • Impurity O-2: N-hydroxy or Nitroso intermediate.

Troubleshooting Workflow:

  • Check Appearance: Has your clear solution turned slightly pink or yellow? This confirms aniline oxidation.

  • Solvent Switch: Avoid using THF or aged ethers which contain peroxides. Use degassed Methanol/Water.

  • Amber Glass: Store all samples in amber vials to prevent photo-oxidation.

  • Autosampler Temp: Set the autosampler to 4°C. Reaction rates for dimerization drop significantly at lower temperatures.

Visualizing the Impurity Pathway:

ImpurityPathways SM1 4-Fluorophenol (Starting Material) INT Nitro-Intermediate (Precursor) SM1->INT Ether Coupling IMP_A Impurity A (Unreacted SM) SM1->IMP_A Carryover SM2 4-Nitrophenol Derivative SM2->INT PROD TARGET MOLECULE 4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine INT->PROD Reduction (H2/Pd or Fe/HCl) IMP_B Impurity B (Unreduced Nitro) INT->IMP_B Incomplete Reduction IMP_C Impurity C (Azo-Dimer / Oxidation) PROD->IMP_C Oxidation (Air/Light)

Figure 1: Synthesis and degradation pathway showing the origin of critical impurities (A, B) and the oxidative degradation product (C).

Section 3: Regioisomer Detection

Q: My synthesis route involves nucleophilic aromatic substitution. How do I ensure I don't have the ortho or meta isomers co-eluting?

A: If your starting material was a mixture of nitrophenol isomers, or if the ether coupling had poor selectivity, you may have 2-substituted or 3-substituted isomers. These are structurally very similar to your 4-substituted target and often co-elute on C18 columns.

The Orthogonal Solution:


 NMR or Phenyl-Hexyl Chromatography 
  • Chromatographic Separation:

    • Switch from C18 to a Phenyl-Hexyl column. The pi-pi interactions between the stationary phase and the aromatic rings of your analyte will differ based on the substitution pattern (ortho vs para), often providing the selectivity needed to separate isomers.

  • Spectroscopic Validation (

    
     NMR): 
    
    • The fluorine atom on the terminal phenoxy ring is a sensitive probe.

    • Protocol: Dissolve 10 mg in DMSO-d6. Run a proton-decoupled

      
       NMR.
      
    • Result: The para-isomer (target) will show a distinct shift compared to ortho or meta contaminants. This is a self-validating check that does not rely on retention time alone.

References & Authority

  • International Conference on Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances.[1][2][3] (2006).[2][4][5] Defines reporting, identification, and qualification thresholds for impurities like the nitro-precursor and azo-dimers.

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development. (2nd Ed). Wiley-Interscience. (Standard reference for controlling silanol effects on amine separations).

  • Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).

  • BenchChem. A Comparative Guide to the Validation of Analytical Methods for Phenylethylamine Derivatives. (Provides context on amine handling and detection limits).

Sources

Strategies for reducing by-product formation in 4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Synthesis Guide Topic: 4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine Synthesis Ticket ID: TSC-2025-CHEM-884 Status: Open Priority: High (Process Optimization)

Executive Summary: The "Clean Chain" Mandate

Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of 4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine (a critical pharmacophore often found in tyrosine kinase inhibitor intermediates) is failing to meet purity specifications.

The synthesis of this molecule hinges on two critical linkages: the ether bridge and the aniline reduction . Our data suggests that 85% of yield losses and purity failures stem from two specific root causes:

  • Symmetrical Dimerization during the alkylation phase.

  • Incomplete Reduction/Defluorination during the hydrogenation phase.

This guide moves beyond standard textbook procedures to address the causality of these by-products and provides self-validating protocols to eliminate them.

Module 1: The Ether Bridge (Preventing the "Dimer" Trap)

User Conundrum: "I am seeing a large peak at roughly 2x the molecular weight of my intermediate during the alkylation of 4-fluorophenol."

Root Cause Analysis: If you are using 1,2-dibromoethane (or 1-bromo-2-chloroethane) to install the ethyl linker, you are fighting a statistical battle. The mono-alkylated product (the desired intermediate) competes with the starting phenol for the remaining alkyl halide, leading to the formation of the symmetrical bis-ether: 1,2-bis(4-fluorophenoxy)ethane.

Resolution Protocol: The Cyclic Carbonate Switch Stop using di-haloalkanes. Switch to Ethylene Carbonate . This forces a stepwise mechanism that inherently blocks dimerization because the intermediate (a primary alcohol) is less nucleophilic than the phenoxide under the specific reaction conditions.

Optimized Protocol: Ethylene Carbonate Alkylation
  • Reagents: 4-Fluorophenol (1.0 eq), Ethylene Carbonate (1.2 eq), K₂CO₃ (0.1 eq catalyst).

  • Solvent: Toluene or Xylene (allows azeotropic removal of water if needed, though this reaction is largely anhydrous).

  • Conditions: Reflux (110–120°C).

Why this works: The ring-opening of ethylene carbonate by the phenoxide generates a phenyloxy-ethanol species. This species cannot react further with another phenol molecule to form a dimer under these conditions.

Technical Check: Monitor the disappearance of the phenol by TLC/HPLC. If the reaction stalls, add 0.05 eq of Tetrabutylammonium Bromide (TBAB) as a phase transfer catalyst to solubilize the carbonate.

Module 2: The Nitro-Reduction (Preserving the Fluorine)

User Conundrum: "My final aniline product has a 1-3% impurity where the Fluorine atom is missing (Hydrodefluorination), or the product is pink/brown (Azo contamination)."

Root Cause Analysis:

  • Defluorination: While C-F bonds are strong, standard Pd/C hydrogenation at high pressures or temperatures can activate the ring, especially if the ring is electron-deficient.

  • Azo Formation: The reduction of the nitro group proceeds via a hydroxylamine intermediate (

    
    ). If the reaction stalls or the catalyst loading is too low, this intermediate condenses with the nitroso species to form colored Azoxy/Azo dimers.
    

Resolution Protocol: The Poisoned Catalyst Strategy To prevent defluorination while ensuring complete reduction, you must modulate the catalyst activity.

Decision Matrix: Catalyst Selection
ScenarioRecommended CatalystConditionsRisk Profile
Standard 5% Pt/C (Sulfided) 2-3 bar H₂, MeOH, 25°CLowest Risk. Sulfiding poisons the catalyst sites responsible for C-halogen hydrogenolysis without stopping Nitro reduction.
Alternative Raney Nickel 5 bar H₂, EtOH, 40°CMedium Risk. Excellent for preserving halogens, but pyrophoric and difficult to handle.
High Cost 5% Pd/C + Diphenylsulfide 1 bar H₂, EtOAcHigh Risk. Requires precise dosing of the sulfide poison to avoid killing the catalyst entirely.
Step-by-Step Protocol: Sulfided Pt/C Hydrogenation
  • Charge: Dissolve the Nitro-ether intermediate in Methanol (10 volumes).

  • Catalyst: Add 5% Pt/C (sulfided) (2 wt% loading relative to substrate). Note: Do not use standard Pd/C.

  • Purge: Nitrogen purge x3, Hydrogen purge x3.

  • Reaction: Stir at 25°C (Room Temp) under 2 bar (30 psi) hydrogen pressure.

    • Critical Control: Do not heat above 40°C. Higher temps exponentially increase the rate of C-F cleavage [1].

  • Monitor: Check HPLC for the disappearance of the Nitro peak. If a "Hydroxylamine" peak persists (M-16 from product), increase agitation speed to improve H₂ mass transfer.

Visualizing the Pathway & Control Points

The following diagram illustrates the synthesis flow and the specific "Exit Ramps" where impurities are generated.

SynthesisPath Start 4-Fluorophenol Reagent1 Reagent: 1,2-Dibromoethane (High Risk) Start->Reagent1 Reagent2 Reagent: Ethylene Carbonate (Recommended) Start->Reagent2 Inter1 Intermediate A: 2-(4-Fluorophenoxy)ethanol Reagent1->Inter1 Low Selectivity Impurity1 Impurity: Bis-phenoxy Dimer (Double Alkylation) Reagent1->Impurity1 Major Side Reaction Reagent2->Inter1 High Selectivity (Ring Opening) Step2 Step 2: Coupling w/ 4-Chloronitrobenzene Inter1->Step2 Inter2 Intermediate B: Nitro-Ether Step2->Inter2 Step3 Step 3: Catalytic Hydrogenation Inter2->Step3 Product Target: 4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine Step3->Product Pt/C (Sulfided) Mild Temp Impurity2 Impurity: Defluoro-Analog (Loss of F) Step3->Impurity2 Pd/C, High Temp Impurity3 Impurity: Azo-Dimer (Incomplete Red.) Step3->Impurity3 Low H2 Pressure

Figure 1: Synthetic pathway highlighting critical control points for impurity suppression.

FAQ: Troubleshooting Common Failures

Q1: Can I use Fe/HCl (Béchamp reduction) instead of hydrogenation to avoid defluorination? A: Yes, iron-mediated reduction is chemically selective and will not touch the Fluorine atom. However, it generates significant iron oxide sludge, which can trap your product and complicate GMP compliance. If you are at lab scale (<10g), Fe/NH₄Cl is a viable "safe" alternative. For scale-up, catalytic hydrogenation with sulfided Pt/C is cleaner [2].

Q2: I'm seeing a peak at RRT 1.1 during the ether synthesis. What is it? A: If you used 4-chloronitrobenzene in the second step, this is likely unreacted 4-chloronitrobenzene . It has poor solubility in many aqueous workups. Ensure you use a slight excess of the alcohol intermediate (Inter 1), not the nitro-halide, or perform a steam distillation to remove the volatile nitro-halide.

Q3: Why is my product turning purple on the bench? A: Anilines are oxidation-sensitive. The purple color indicates the formation of "Aniline Black" type oligomers or oxidation to quinones.

  • Fix: Store the amine under Argon/Nitrogen in the dark. If storing for long periods, convert it to the Hydrochloride Salt (bubble HCl gas into an ethereal solution of the amine). The salt is indefinitely stable.

References

  • Organic Chemistry Portal. "High Turnover Pd/C Catalyst for Nitro Group Reductions." (Discusses catalyst selectivity and conditions). Source:[Link]

  • Common Organic Chemistry. "Nitro Reduction - Common Conditions: H2 + Raney Nickel." (Comparison of Pd/C vs Raney Ni for halogenated substrates). Source:[Link]

  • Master Organic Chemistry. "The Williamson Ether Synthesis." (Mechanistic details on side reactions like elimination and dimerization). Source:[Link]

Validation & Comparative

A Comparative Benchmarking Guide to the Synthesis of 4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine

4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine is a key substituted aniline intermediate in medicinal chemistry and materials science. Its structural motifs, including a diaryl ether linkage and a primary aromatic amine, make it a versatile building block for the synthesis of a range of target molecules, including kinase inhibitors and other advanced pharmaceutical ingredients. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical considerations for researchers in drug development.

This guide provides an in-depth comparison of established and modern synthetic routes to this target molecule. We will dissect the prevalent two-step synthesis involving Williamson ether formation followed by nitro group reduction, benchmarking various reduction methodologies. Furthermore, we will explore alternative strategies using modern cross-coupling reactions, offering a holistic view for process optimization and methodological selection.

Primary Synthetic Route: A Two-Step Approach

The most widely adopted and robust synthesis of 4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine proceeds via a two-step sequence. This strategy relies on the initial formation of the ether linkage, followed by the reduction of a nitro group, which serves as a masked and directing precursor to the final amine.

cluster_0 Primary Synthetic Pathway A 4-Nitrophenol C 4-[2-(4-Fluoro-phenoxy)-ethoxy]-nitrobenzene (Intermediate) A->C Step 1: Williamson Ether Synthesis B 1-(2-Bromoethoxy)-4-fluorobenzene B->C D 4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine (Final Product) C->D Step 2: Nitro Group Reduction

Caption: Overview of the primary two-step synthesis.

Step 1: Williamson Ether Synthesis of the Nitro Intermediate

The formation of the diaryl ether is reliably achieved through the Williamson ether synthesis, a classic SN2 reaction.[1][2] In this case, the phenoxide of 4-nitrophenol acts as the nucleophile, attacking an electrophilic alkyl halide.

Causality of Experimental Choices:

  • Nucleophile Choice: 4-Nitrophenol is selected as the starting material. The electron-withdrawing nitro group increases the acidity of the phenolic proton, facilitating its deprotonation to form the nucleophilic phenoxide.

  • Electrophile Choice: A primary alkyl halide, such as 1-(2-bromoethoxy)-4-fluorobenzene or 2-(4-fluorophenoxy)ethyl bromide, is crucial. The SN2 mechanism is highly sensitive to steric hindrance; primary halides provide the best results, while secondary and tertiary halides would lead to competing elimination reactions.[1]

  • Base and Solvent: A moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenol. Solvents such as acetone or butanone are excellent choices as they are polar enough to dissolve the reactants but aprotic enough not to interfere with the nucleophile.[3]

Experimental Protocol: Williamson Ether Synthesis

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-nitrophenol (1.0 eq), potassium carbonate (1.5 eq), and butanone (10 vol).

  • Addition of Electrophile: Add 1-(2-bromoethoxy)-4-fluorobenzene (1.1 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol or isopropanol to yield 4-[2-(4-fluoro-phenoxy)-ethoxy]-nitrobenzene.

Step 2: Reduction of the Nitro Group - A Comparative Analysis

The reduction of the aromatic nitro group to a primary amine is a critical transformation.[4] The choice of reducing agent can significantly impact yield, purity, cost, and safety. Here we compare three common laboratory-scale methods.

cluster_1 Nitro Reduction Methodologies Start 4-[2-(4-Fluoro-phenoxy)-ethoxy]-nitrobenzene Method1 Catalytic Hydrogenation (H₂, Pd/C) Start->Method1 Method2 Metal/Acid Reduction (Fe, HCl/AcOH) Start->Method2 Method3 Metal Salt Reduction (SnCl₂, HCl) Start->Method3 Product Final Product Method1->Product Method2->Product Method3->Product cluster_2 Alternative Cross-Coupling Routes A1 4-(2-Bromoethoxy)aniline Product Final Product A1->Product Ullmann C-O Coupling A2 4-Fluorophenol A2->Product B1 4-[2-(4-Fluoro-phenoxy)-ethoxy]-halobenzene B1->Product Buchwald-Hartwig C-N Coupling B2 Ammonia (or equivalent) B2->Product

Caption: Convergent synthesis using cross-coupling.

Alternative 1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds. [5]This could be applied by first synthesizing the ether linkage and an aryl halide, followed by amination.

Theoretical Approach:

  • Reactants: Couple 1-bromo-4-[2-(4-fluoro-phenoxy)-ethoxy]-benzene with an ammonia equivalent.

  • Catalyst System: A palladium source (e.g., Pd₂(dba)₃) and a specialized phosphine ligand (e.g., XPhos, BINAP) are required. [6]3. Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically used.

Analysis:

  • Advantages: This route offers high functional group tolerance and can often be performed under milder conditions than classical methods. [5]* Disadvantages: The cost of the palladium catalyst and specialized ligands can be prohibitive for large-scale synthesis. The synthesis of the aryl bromide precursor adds steps to the overall sequence, potentially negating the convergence advantage.

Alternative 2: Ullmann Condensation

The Ullmann condensation uses a copper catalyst to form C-O or C-N bonds, typically at higher temperatures. [7][8] Theoretical Approach (C-O Coupling):

  • Reactants: Couple 4-(2-bromoethoxy)aniline with 4-fluorophenol.

  • Catalyst System: A copper(I) source, such as CuI, is used, often with a ligand like N,N'-dimethylethylenediamine to improve solubility and reactivity. [9]3. Base: A base like potassium phosphate (K₃PO₄) is required.

Analysis:

  • Advantages: Copper is significantly cheaper than palladium, making this a more economically viable alternative.

  • Disadvantages: Traditional Ullmann conditions require high reaction temperatures (>150°C), which can limit functional group compatibility. [7]While modern ligand systems have lowered these temperatures, the reactions can still be less efficient and general than their palladium-catalyzed counterparts.

Conclusion and Recommendations

For the laboratory-scale synthesis of 4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine, the two-step sequence of Williamson ether synthesis followed by catalytic hydrogenation stands out as the superior method. It offers the highest yield and purity, with a straightforward workup procedure. While the initial cost of the palladium catalyst is a factor, its high efficiency and recyclability make it a preferred choice for producing high-quality material.

For large-scale industrial production where cost is paramount, the Fe/HCl reduction method is a highly competitive alternative. Although it may result in slightly lower yields and require more extensive purification, the exceptionally low cost of the reagents makes it highly attractive for bulk manufacturing.

The Buchwald-Hartwig and Ullmann reactions , while mechanistically elegant, are less practical for this specific target molecule. They require multi-step preparations of the necessary precursors, which diminishes their appeal as convergent, single-step alternatives. However, they remain powerful tools in the synthetic chemist's arsenal and should be considered for analogues where the primary route may be problematic.

This guide provides the foundational data and rationale to empower researchers to select the most appropriate synthetic strategy based on their specific priorities, whether they be yield, purity, cost, or scale.

References

  • Lisovskaya, V., et al. (2024). Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

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  • Thomas, S., et al. (2015). Chemoselective nitro reduction and hydroamination using a single iron catalyst. Chemical Science. Available at: [Link]

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  • Rauf, A., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules. Available at: [Link]

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  • Science Primary Literature. (2020). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Available at: [Link]

  • SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Available at: [Link]

  • University of Tokyo. (n.d.). Hydrogenation (atmospheric pressure) with Pd/C. Available at: [Link]

  • Frank, É., & Keglevich, G. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

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  • Reddit. (2021). Reduction of aromatic nitro compounds with SnCl2. Available at: [Link]

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  • ResearchGate. (2005). (PDF) Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. Available at: [Link]

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  • ResearchGate. (2024). Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). Available at: [Link]

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Sources

A Technical Guide to the Structure-Activity Relationships of 4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the diaryl ether scaffold represents a privileged structure in the design of targeted therapeutics, particularly in oncology.[1] This guide provides an in-depth analysis of the structural activity relationships (SAR) of a specific class of diaryl ether derivatives: 4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine analogs. We will dissect the intricate relationship between chemical structure and biological activity, offering a comparative framework grounded in experimental data to guide future drug discovery efforts.

The 4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine Scaffold: A Core Moiety for Kinase Inhibition

The 4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine core structure is a key pharmacophore found in a variety of kinase inhibitors. Its diaryl ether motif provides a flexible yet constrained conformation that allows for optimal interaction with the ATP-binding pocket of various kinases. The ethoxy linker introduces a degree of conformational flexibility, while the terminal phenylamine serves as a crucial anchor point for further chemical modifications to enhance potency and selectivity.

Kinases, particularly receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), are critical regulators of cellular signaling pathways that, when dysregulated, can drive cancer progression.[2][3] The development of small molecule inhibitors that target these kinases has revolutionized cancer therapy.[3]

Deconstructing the SAR: A Comparative Analysis

The biological activity of 4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine derivatives is exquisitely sensitive to substitutions on both the phenylamine and the fluorophenoxy rings. Understanding these relationships is paramount for optimizing lead compounds.

Modifications of the Phenylamine Ring (Ring A)

The phenylamine moiety often serves as the primary point of interaction with the hinge region of the kinase ATP-binding pocket. Modifications at this position are critical for anchoring the inhibitor and determining its overall orientation.

Key Observations:

  • Substitution at the 4-amino position: The free amine is often crucial for forming key hydrogen bonds. However, its derivatization into amides, ureas, or other functionalities can lead to enhanced activity against specific kinases by accessing additional binding pockets. For instance, in related 4-anilinoquinazoline derivatives, substitution at the aniline nitrogen with moieties like phenyl urea has been shown to enhance inhibitory activity against both EGFR and VEGFR-2.

  • Substituents on the phenylamine ring: The introduction of small, lipophilic groups at the 3-position of anilinoquinazolines has been shown to be favorable for EGFR inhibition.[4] Electron-donating groups on the quinazoline ring, a related scaffold, also tend to increase potency.[4]

The Role of the Ethoxy Linker

The ethoxy linker provides a balance of flexibility and rigidity, allowing the two aryl rings to adopt an optimal conformation for binding. While less explored in terms of modifications, its length and composition can influence the overall geometry of the molecule and, consequently, its interaction with the target.

Modifications of the 4-Fluoro-phenoxy Ring (Ring B)

Ring B typically occupies the hydrophobic region of the kinase ATP-binding site. Substitutions on this ring can significantly impact potency and selectivity.

Key Observations:

  • The 4-Fluoro substituent: The fluorine atom at the para-position is a common feature in many kinase inhibitors. Its electron-withdrawing nature can influence the electronics of the phenyl ring and potentially engage in favorable halogen bonding interactions within the binding pocket.

  • Additional substitutions: The introduction of other substituents on the phenoxy ring can modulate the compound's properties. For example, in a series of diaryl ether derivatives, the presence of a chlorine or hydroxyl group at the para-position of the phenyl ring was found to significantly enhance antitumor activity.

Comparative Biological Activity of Diaryl Ether Derivatives

To illustrate the principles of SAR, the following table summarizes the in vitro activity of representative diaryl ether and related derivatives against key cancer-related kinases. It is important to note that direct comparisons should be made with caution due to variations in assay conditions between different studies.

Compound ClassTarget KinaseKey Structural FeaturesIC50 (nM)Reference
Diaryl Ether Derivative (5h)(Growth Inhibition)p-Chloro substitution on phenyl ring2,570 (HepG2)[5]
Diaryl Ether Derivative (5k)(Growth Inhibition)p-Hydroxyl substitution on phenyl ring>30,000 (HepG2)[5]
4-AnilinoquinazolineEGFR6,7-dimethoxy substitution0.029[4]
4-Phenoxyquinoline (6b)VEGFR-2Benzoyl substitution on phenoxy ring4.66[6]
Piperazinylquinoxaline (11)VEGFR-2Substituted quinoxaline core190[3]

Analysis of the Data:

The data highlights several key SAR trends:

  • Impact of para-substitution on Ring B: The stark difference in activity between the chloro- (5h) and hydroxyl- (5k) substituted diaryl ether derivatives underscores the critical role of substituents at this position.[5]

  • Privileged Scaffolds: The potent activity of the 4-anilinoquinazoline and 4-phenoxyquinoline derivatives demonstrates the effectiveness of these core structures in targeting EGFR and VEGFR-2, respectively.[4][6]

  • Importance of the Heterocyclic Core: The high potency of the quinazoline and quinoxaline derivatives suggests that the nitrogen atoms in these rings may be involved in crucial interactions with the kinase hinge region.

Experimental Protocols for SAR Elucidation

To ensure the integrity and reproducibility of SAR studies, standardized and well-validated experimental protocols are essential.

General Synthesis of Diaryl Ether Derivatives

The synthesis of 4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine derivatives typically involves a multi-step process. A representative synthetic workflow is outlined below.

G cluster_0 Synthesis Workflow A 4-Nitrophenol C 4-(2-(4-Fluorophenoxy)ethoxy)-1-nitrobenzene A->C Williamson Ether Synthesis (Base, Solvent) B 1-Bromo-2-(4-fluorophenoxy)ethane B->C D 4-(2-(4-Fluorophenoxy)ethoxy)aniline C->D Nitro Reduction (e.g., SnCl2/HCl or H2/Pd-C) E Substituted Derivatives D->E Further Derivatization (Amide/Urea formation, etc.)

Caption: General synthetic route for 4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine derivatives.

Step-by-Step Methodology:

  • Williamson Ether Synthesis: 4-Nitrophenol is reacted with a suitable 2-haloethoxy-4-fluorobenzene derivative (e.g., 1-bromo-2-(4-fluorophenoxy)ethane) in the presence of a base (e.g., K2CO3 or NaH) in a polar aprotic solvent (e.g., DMF or acetone) to form the diaryl ether linkage.

  • Nitro Group Reduction: The nitro group of the resulting intermediate is reduced to an amine using standard conditions, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation (H2 over Pd/C), to yield the core 4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine.

  • Derivatization: The primary amine can then be further modified through various reactions, such as acylation to form amides or reaction with isocyanates to form ureas, to generate a library of derivatives for SAR studies.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against the target kinase (e.g., VEGFR-2) is determined using an in vitro kinase assay.

G cluster_1 Kinase Inhibition Assay Workflow A Prepare assay buffer, kinase, substrate, and ATP B Add test compound at various concentrations A->B C Incubate at room temperature B->C D Add detection reagent (e.g., ADP-Glo) C->D E Measure luminescence/fluorescence D->E F Calculate IC50 values E->F

Caption: Workflow for a typical in vitro kinase inhibition assay.

Detailed Protocol (Example: VEGFR-2 Kinase Assay):

  • Reagents: Recombinant human VEGFR-2 kinase, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega).

  • Procedure:

    • The kinase reaction is performed in a 96-well plate.

    • The test compounds are serially diluted in DMSO and added to the wells.

    • The kinase, substrate, and ATP are added to initiate the reaction.

    • The plate is incubated at room temperature for a specified time (e.g., 60 minutes).

    • The ADP-Glo™ reagent is added to stop the kinase reaction and deplete the remaining ATP.

    • The kinase detection reagent is then added to convert the generated ADP to ATP, which is used to generate a luminescent signal.

    • The luminescence is measured using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. The IC50 values (the concentration of inhibitor required to inhibit 50% of the kinase activity) are calculated by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

To assess the anti-proliferative effects of the compounds on cancer cells, a cell-based assay such as the MTT or MTS assay is commonly employed.

Detailed Protocol (Example: MTT Assay on HepG2 cells):

  • Cell Culture: Human hepatocellular carcinoma (HepG2) cells are cultured in appropriate media and conditions.

  • Procedure:

    • Cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The test compounds are added at various concentrations and incubated for a specified period (e.g., 72 hours).

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

    • The media is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 values are calculated from the dose-response curves.

Future Directions and Concluding Remarks

The 4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. The SAR principles outlined in this guide, derived from comparative analysis of related compound series, provide a rational basis for the design of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

  • Exploring a wider range of substitutions on both aromatic rings to probe for new interactions within the kinase binding sites.

  • Modifying the ethoxy linker to fine-tune the conformational properties of the molecules.

  • Employing computational modeling and structural biology to gain a deeper understanding of the molecular interactions driving inhibitor potency and selectivity.

By integrating synthetic chemistry, biological evaluation, and computational approaches, the full therapeutic potential of this promising class of compounds can be realized.

References

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  • Structure-activity Relationships for 4-anilinoquinazolines as Potent Inhibitors at the ATP Binding Site of the Epidermal Growth Factor Receptor in Vitro. PubMed. [Link]

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  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. MDPI. [Link]

  • Synthesis, Structure-Activity Relationships and Antitumor Activities of Quinoxiline-Containing Inhibitors of the Protein-Protein Interactions Between Transcription Coactivator AF9/ENL and DOT1L/AF4. PMC. [Link]

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  • Part 3: synthesis and biological evaluation of some analogs of the antitumor agents, 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid, and 2-{4-[(7-bromo-2-quinolinyl)oxy]phenoxy}propionic acid. PubMed. [Link]

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Comparative study of the toxicological profiles of fluorinated and non-fluorinated phenoxy-ethoxy-phenylamines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous comparative analysis of the toxicological profiles of phenoxy-ethoxy-phenylamines , a scaffold commonly utilized in Tyrosine Kinase Inhibitors (TKIs) such as Gefitinib. The central variable of this study is the fluorination of the phenylamine moiety (specifically at the para or meta positions) versus its non-fluorinated hydrogen analogs.

Key Findings:

  • Metabolic Stability: Fluorinated analogs exhibit superior metabolic stability by blocking CYP450-mediated hydroxylation, significantly reducing the formation of reactive quinone-imine metabolites (a primary driver of hepatotoxicity).

  • Cardiotoxicity (hERG): Non-fluorinated analogs generally show lower hERG inhibition. Fluorination increases lipophilicity (

    
    ), which correlates with increased hERG channel affinity and QT prolongation risks.
    
  • Genotoxicity: Fluorination at the para-position of the aniline ring effectively mitigates genotoxicity by preventing the formation of mutagenic nitrenium ions.

Structural Context & Rationale[1][2][3][4][5][6]

The phenoxy-ethoxy-phenylamine scaffold is a privileged structure in medicinal chemistry, particularly for ATP-competitive inhibition of EGFR. However, the phenylamine tail is a known "soft spot" for metabolic degradation.

  • Non-Fluorinated Series (Series H): Contains a standard aniline or phenylamine group. High clearance, short half-life, potential for bioactivation.

  • Fluorinated Series (Series F): Contains a fluorine substitution (typically 3-chloro-4-fluoro or 4-fluoro). Designed to block metabolism and improve pharmacokinetics (PK).

Mechanism of Action: The Fluorine Blockade

The C-F bond is significantly stronger (approx. 116 kcal/mol) than the C-H bond (approx. 99 kcal/mol). Furthermore, Fluorine’s high electronegativity reduces the electron density of the aromatic ring, making it less susceptible to oxidative attack by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).

Comparative Toxicological Modules

Module A: Metabolic Stability & Hepatotoxicity

The Trade-off: Stability vs. Accumulation.

FeatureNon-Fluorinated (Series H)Fluorinated (Series F)Impact of Fluorination
Metabolic Route Rapid aromatic hydroxylation (Phase I).Resistant to hydroxylation; shifts to N-dealkylation or excretion.Protective. Prevents rapid clearance.
Reactive Metabolites High risk of Quinone-Imine formation (Hepatotoxic).Low risk. The C-F bond prevents ring oxidation.Safety Benefit. Reduces covalent binding to liver proteins.
Bioaccumulation Low (Rapid Clearance).Moderate to High.Risk. Potential for phospholipidosis or DILI (Drug-Induced Liver Injury) due to accumulation.
Visualization: Metabolic Fate & Toxicity Pathways

The following diagram illustrates how fluorination diverts the molecule away from toxic quinone-imine pathways.

MetabolicFate cluster_H Non-Fluorinated (Series H) cluster_F Fluorinated (Series F) Parent Phenoxy-Ethoxy-Phenylamine (Scaffold) H_Met CYP450 Attack (Ring Hydroxylation) Parent->H_Met If X=H F_Block Metabolic Blockade (C-F Bond Stability) Parent->F_Block If X=F Quinone Quinone-Imine (Reactive Electrophile) H_Met->Quinone Oxidation Adduct Covalent Binding (Hepatotoxicity/Genotox) Quinone->Adduct GSH Depletion Stable Stable Circulating Drug F_Block->Stable No Hydroxylation Excretion Biliary/Renal Excretion Stable->Excretion

Caption: Comparative metabolic pathways showing how fluorination blocks the formation of toxic quinone-imine intermediates.

Module B: Cardiotoxicity (hERG Inhibition)

The Trade-off: Potency vs. QT Prolongation.[1][2]

Blockade of the hERG potassium channel is a critical safety endpoint. Phenylamines are often basic; when combined with the lipophilicity required for cell permeability, they become potent hERG blockers.

  • Lipophilicity (

    
    ):  Fluorine is highly lipophilic. Adding F to the phenyl ring typically increases 
    
    
    
    by 0.2–0.4 units.
  • hERG Correlation: There is a direct correlation between lipophilicity and hERG inhibition.

    • Series H: Lower

      
      
      
      
      
      Lower hERG affinity (
      
      
      ).
    • Series F: Higher

      
      
      
      
      
      Higher hERG affinity (
      
      
      ).

Conclusion: While fluorination protects the liver, it increases the risk of cardiotoxicity. This must be managed by lowering the


 of the basic amine or introducing polarity elsewhere in the molecule.

Experimental Protocols (Self-Validating Systems)

To objectively compare these series, the following protocols must be executed. These are designed with internal controls to ensure data integrity.

Protocol 1: Comparative Microsomal Stability (Metabolic Clearance)

Objective: Determine intrinsic clearance (


) and identify reactive metabolites.
  • Preparation:

    • Test Compounds: Series H and Series F analogs (1

      
       final conc).
      
    • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

    • Cofactor: NADPH regenerating system.

    • Control: Verapamil (High clearance) and Warfarin (Low clearance).

  • Incubation:

    • Pre-incubate microsomes and compounds at 37°C for 5 min.

    • Initiate with NADPH.

    • Sample at

      
       min.
      
  • Quenching:

    • Add ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide) at a 1:3 ratio.

    • Centrifuge at 4000 rpm for 20 min.

  • Analysis (LC-MS/MS):

    • Monitor parent depletion to calculate

      
      .
      
    • GSH Trapping (Crucial Step): Repeat incubation with 5 mM Glutathione (GSH). Look for [M+307] adducts.

    • Validation: If Series H shows GSH adducts and Series F does not, the hypothesis of "Fluorine blocking reactive metabolites" is confirmed.

Protocol 2: hERG Inhibition (Thallium Flux Assay)

Objective: High-throughput assessment of cardiotoxicity risk.[1]

  • Cell Line: HEK293 cells stably expressing hERG channels.

  • Dye Loading: Load cells with Thallium-sensitive dye (FluxOR™) for 60 min at room temperature.

  • Treatment:

    • Add Test Compounds (Series H and F) at 8-point concentration curve (0.01

      
       – 30 
      
      
      
      ).
    • Positive Control: E-4031 (Known hERG blocker).

    • Vehicle Control: 0.1% DMSO (Max).

  • Stimulation: Inject Stimulus Buffer (

    
    /
    
    
    
    mixture) to open channels.
  • Readout: Measure fluorescence intensity (Ex/Em 490/525 nm).

  • Calculation:

    • Calculate

      
       based on slope inhibition.
      
    • Risk Threshold:

      
       indicates significant cardiac risk.
      

Experimental Workflow Diagram

This workflow describes the logical progression from in silico design to in vitro validation, highlighting the decision gates for fluorinated analogs.

ToxWorkflow Design Scaffold Design (Phenoxy-Ethoxy-Phenylamine) InSilico In Silico Prediction (LogP, pKa, DEREK) Design->InSilico Synthesis Parallel Synthesis (H-Analogs vs F-Analogs) InSilico->Synthesis Screen1 Tier 1: Metabolic Stability (HLM + GSH Trapping) Synthesis->Screen1 Decision1 Reactive Metabolites? Screen1->Decision1 Decision1->Design Yes (Fail - Add Fluorine) Screen2 Tier 2: Cardiotoxicity (hERG Flux Assay) Decision1->Screen2 No (Pass) Decision2 hERG IC50 < 10 µM? Screen2->Decision2 Decision2->Design Yes (Fail - Lower LogP) Select Lead Candidate Selection Decision2->Select No (Pass)

Caption: Decision tree for optimizing fluorinated phenylamines, balancing metabolic safety against hERG liability.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Park, B. K., et al. (2001). Metabolism and toxicity of fluorine compounds relevant to drug design. Chemical Research in Toxicology. Link

  • Katsumi, Y., et al. (2006).[3] Quantitative structure-activity relationship studies on inhibition of HERG potassium channels. Journal of Chemical Information and Modeling. Link

  • Gu, L. (2025). Optimizing Gefitinib for Toxicity Reduction and Dual-Route Administration: A Structure–Property–Toxicity Analysis. ResearchGate. Link

  • Pike, A. (2019). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Chemistry. Link

Sources

Beyond the Scaffold: Benchmarking 4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine (FPE-Aniline) Against Standard Linker-Based Probes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD) and Lead Optimization, the selection of the correct "tail" moiety is often the determinant between a hit and a lead. 4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine (herein referred to as FPE-Aniline ) represents a privileged scaffold that combines a flexible ether linker with a metabolically robust terminal aryl group.

This guide provides a head-to-head technical comparison of FPE-Aniline against its non-fluorinated analog (PE-Aniline ) and the rigid 4-Phenoxyaniline . While standard anilines are ubiquitous in library synthesis, FPE-Aniline offers distinct advantages in metabolic stability and conformational pre-organization due to the specific electronic effects of the fluorine substitution and the gauche effect of the ethylene glycol linker.

Head-to-Head Comparison Matrix

The following table synthesizes physicochemical properties and experimental performance metrics. Data is derived from standard in silico prediction models (ChemDraw/SwissADME) and aggregated internal assay standards for this chemical class.

FeatureFPE-Aniline (Candidate)PE-Aniline (Competitor A)4-Phenoxyaniline (Competitor B)
Structure 4-F-Ph-O-(CH₂)₂-O-Ph-NH₂Ph-O-(CH₂)₂-O-Ph-NH₂Ph-O-Ph-NH₂
Primary Utility Metabolic Stability & Linker FlexibilityBaseline Linker ControlRigid Distance Probe
Molecular Weight ~247.27 Da~229.28 Da~185.22 Da
cLogP (Lipophilicity) 2.85 (Optimal for CNS/Periphery)2.542.60
tPSA (Ų) 41.5 (High Permeability)41.532.3
Metabolic Liability Low (F blocks p-hydroxylation)High (p-position vulnerable)Medium (Ring oxidation)
Linker Geometry Gauche preference (O-C-C-O)Gauche preferenceRigid / Planar
Nu- Reactivity Moderate (Inductive w/drawal)HighHigh
Key Takeaway:

FPE-Aniline is the superior choice when the target binding pocket requires a flexible extension (approx. 4–6 Å extension from the core) but the resulting molecule suffers from rapid clearance. The fluorine atom at the para-position effectively blocks Cytochrome P450-mediated oxidation without significantly altering the steric profile compared to PE-Aniline.

Scientific Deep Dive: Mechanism & Causality

The Fluorine Effect: Metabolic Blockade

The primary advantage of FPE-Aniline over PE-Aniline is the strategic placement of fluorine. In non-fluorinated aromatic rings (PE-Aniline), the para-position is the primary site for Phase I metabolism (hydroxylation) by CYP450 enzymes.

  • Mechanism: The C-F bond is shorter and stronger (approx. 116 kcal/mol) than the C-H bond. Replacing H with F at the para-position prevents the formation of the reactive arene oxide intermediate or direct hydroxylation.

  • Impact: This substitution significantly extends the half-life (

    
    ) of the final drug candidate in microsomal stability assays.
    
The "Gauche Effect" in Ether Linkers

Unlike alkyl linkers (e.g., propyl chains), the ethoxy linker (-O-CH₂-CH₂-O-) in FPE-Aniline exhibits a preference for the gauche conformation due to hyperconjugation between the


 orbital and the 

orbital.
  • Consequence: This induces a "kinked" structure rather than a fully extended chain, often reducing the entropic penalty upon binding to a protein pocket.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting FPE-Aniline during a Structure-Activity Relationship (SAR) campaign.

SAR_Decision_Tree Start Start: Lead Optimization (Need to extend into solvent channel) Q1 Is the binding pocket rigid or flexible? Start->Q1 Rigid Use 4-Phenoxyaniline (Rigid Biaryl Ether) Q1->Rigid Rigid/Narrow Flexible Use Ethoxy Linker (-O-CH2-CH2-O-) Q1->Flexible Open/Flexible Q2 Is Metabolic Clearance (Cl_int) High? Flexible->Q2 LowClearance Use PE-Aniline (Standard Control) Q2->LowClearance No HighClearance Check Metabolite ID: Is it p-Hydroxylation? Q2->HighClearance Yes YesHydrox SELECT FPE-ANILINE (Block Metabolism) HighClearance->YesHydrox Yes NoHydrox Consider Pyridine/Heterocycle Replacement HighClearance->NoHydrox No

Figure 1: SAR Decision Tree for selecting phenoxy-ether based aniline scaffolds.

Experimental Protocols

To validate the utility of FPE-Aniline, two critical experiments are recommended: Amide Coupling Efficiency (Synthesis) and Microsomal Stability (Validation).

Protocol A: General Amide Coupling (Synthesis)

Objective: To attach FPE-Aniline to a carboxylic acid core (e.g., a kinase inhibitor scaffold) with high yield.

Reagents:

  • Carboxylic Acid Core (1.0 eq)

  • FPE-Aniline (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • DMF (Anhydrous)

Step-by-Step:

  • Activation: Dissolve the carboxylic acid core in anhydrous DMF (0.1 M concentration) under

    
     atmosphere. Add DIPEA and stir for 5 minutes.
    
  • Coupling Agent: Add HATU in one portion. Stir for 10 minutes to form the activated ester (color change often observed).

  • Addition: Add FPE-Aniline (dissolved in minimal DMF) dropwise to the reaction mixture.

  • Reaction: Stir at Room Temperature (RT) for 4–16 hours. Monitor via LC-MS.

    • Checkpoint: FPE-Aniline is slightly less nucleophilic than PE-Aniline due to the inductive effect of the distant fluorine. If reaction is slow (

      
      ), heat to 40°C.
      
  • Workup: Dilute with EtOAc, wash with saturated

    
     (x2), Water (x1), and Brine (x1). Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Comparative Microsomal Stability Assay

Objective: To prove the "Fluorine Effect" by comparing intrinsic clearance (


) of the FPE-derivative vs. the PE-derivative.

Reagents:

  • Pooled Liver Microsomes (Human or Mouse) - 20 mg/mL

  • NADPH Regenerating System

  • Test Compounds (FPE-derivative and PE-derivative) at 1 µM final conc.

Step-by-Step:

  • Pre-incubation: Mix microsomes (0.5 mg/mL final protein conc.) with PBS buffer (pH 7.4). Pre-warm to 37°C for 5 min.

  • Initiation: Add Test Compound (1 µM) and NADPH regenerating system to start the reaction.

  • Sampling: Aliquot 50 µL samples at

    
     minutes.
    
  • Quenching: Immediately add samples to 150 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    (
    
    
    ).
    • Success Criteria: FPE-derivative should show

      
       half-life compared to PE-derivative if metabolic soft-spot is the phenoxy ring.
      

Pathway Visualization: Metabolic Fate

This diagram contrasts the metabolic fate of the non-fluorinated tool vs. the FPE tool.

Metabolic_Pathway Substrate_PE PE-Aniline Derivative (No Fluorine) CYP CYP450 (Liver Microsomes) Substrate_PE->CYP Substrate_FPE FPE-Aniline Derivative (With Fluorine) Substrate_FPE->CYP AreneOxide Arene Oxide Intermediate CYP->AreneOxide Oxidation Blocked Steric/Electronic Blockade CYP->Blocked F-Substitution Metabolite p-Hydroxy Metabolite (High Clearance) AreneOxide->Metabolite Hydrolysis Stable Stable Drug (Extended t1/2) Blocked->Stable No Reaction

Figure 2: Comparative metabolic pathway showing the protective mechanism of the Fluorine substitution.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • Bböhm, H. J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. [Link]

  • Gung, B. W. (2004). The gauche effect in organic compounds. ChemPhysChem, 5, 442-450. (Contextual grounding for Ether linker conformation). [Link]

Safety Operating Guide

4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: Treat 4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine as a Toxic, Halogenated Organic Base .

This compound is an aniline derivative containing a fluorinated ether tail. Its disposal is governed by two critical chemical functionalities:

  • The Fluorine Atom: Mandates disposal in halogenated waste streams . Incineration requires specific scrubbing to prevent hydrofluoric acid (HF) or dioxin emissions.

  • The Phenylamine (Aniline) Core: Classifies the substance as a weak base with potential for acute toxicity (methemoglobinemia) and aquatic toxicity.

Do NOT mix with oxidizing acids (e.g., Nitric Acid) or dispose of down the drain.

Chemical Hazard Profiling & Causality

To dispose of this chemical safely, you must understand why specific protocols are required. This is not arbitrary; it is based on the molecule's reactivity and environmental persistence.

FeatureChemical LogicDisposal Implication
Fluorine Substituent C-F bonds are extremely stable and require high-temperature incineration (>1100°C).MUST go into "Halogenated Waste." Mixing with non-halogenated solvents increases disposal costs significantly for the facility.
Primary Amine Basic nitrogen lone pair can react exothermically with strong acids.Segregate from acids. Incompatible with acid chlorides or strong oxidizers.
Ether Linkage Generally stable, but can form peroxides if aged (less likely here than in simple ethers, but possible).Ensure containers are tightly sealed and protected from light/air to prevent degradation.
Aquatic Toxicity Halogenated aromatics are often persistent bio-accumulators.Zero-discharge policy. All aqueous washes from glassware must be collected, not flushed.

Waste Segregation Strategy (The "Trust" System)

The most common failure in laboratory disposal is improper segregation. This compound must be isolated based on its Halogen Content and Basicity .

Decision Matrix: Waste Stream Assignment

Use the following logic flow to determine the correct waste container.

WasteSegregation Start Waste Generation: 4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Substance or Contaminated PPE Liquid Liquid / Solution StateCheck->Liquid Reaction Mixture or Mother Liquor BinA Solid Hazardous Waste (Label: Toxic, Halogenated) Solid->BinA Double Bagged SolventCheck Solvent Type? Liquid->SolventCheck BinB Halogenated Organic Solvent Waste (High BTU) SolventCheck->BinB Organic Solvent (DCM, EtOAc, Methanol) BinC Aqueous Waste (Adjust pH to 7-9) SolventCheck->BinC Water/Buffer (Trace Contamination)

Figure 1: Waste segregation logic. Note that even if dissolved in a non-halogenated solvent (like Methanol), the presence of the fluorinated solute technically reclassifies the entire mixture as "Halogenated Waste" in many jurisdictions.

Operational Disposal Protocols

Protocol A: Solid Waste (Pure Substance or Expired Reagents)

Applicability: Expired bottles, weighing boats, contaminated gloves.

  • Containment: Do not place loose powder directly into a drum. Place the material in a clear, sealable polyethylene bag (4 mil thickness minimum).

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: "4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine" (Do not use abbreviations).

    • Hazard Checkboxes: Toxic, Irritant.[1][2]

  • Secondary Container: Place the sealed bag into the laboratory's "Solid Hazardous Waste" drum.

  • Verification: Ensure the drum lid is clamped shut. Halogenated amines can emit vapors that are sensitizers.

Protocol B: Liquid Waste (Reaction Mixtures & HPLC Effluent)

Applicability: Rotovap residues, mother liquors, HPLC waste.

  • Compatibility Check: Ensure the receiving carboy does NOT contain strong acids (Sulfuric, Nitric) or oxidizers (Permanganate).

    • Risk:[1][3][4][5][6] Mixing amines with nitrating agents can form unstable nitro-amines or generate heat.

  • pH Adjustment (Critical): If the waste stream is acidic (e.g., from an HPLC run with TFA), neutralize it to pH 6–8 using Sodium Bicarbonate before adding to the organic waste container. This prevents acid-catalyzed degradation or volatilization.

  • Selection of Carboy: Use the Halogenated Solvent carboy (typically Red tag or specific facility designation).

    • Reasoning: Even if the solvent is Methanol (non-halogenated), the solute contains Fluorine. Facilities often require <1% halogen content to burn as "clean fuel." This compound violates that limit; therefore, it must go to the halogenated stream for proper scrubbing during incineration [1].

Protocol C: Empty Containers (The "RCRA Empty" Rule)

Applicability: Original glass bottles.

  • Triple Rinse: Rinse the bottle three times with a solvent capable of dissolving the residue (e.g., Acetone or Methanol).

  • Collect Rinsate: Pour all three rinses into the Halogenated Liquid Waste container.

  • Deface Label: Cross out the chemical name and write "EMPTY."

  • Glass Disposal: Discard the bottle in the broken glass/punctures box, not the trash, to protect custodial staff.

Emergency Spill Response Workflow

In the event of a spill, speed and containment are vital to prevent exposure and environmental release.[7]

PPE Required: Nitrile gloves (double gloved), lab coat, safety goggles, and N95 dust mask (if powder).

SpillResponse Alert 1. Alert & Evacuate (Inform Lab Personnel) Assess 2. Assess Scale (< 50g vs > 50g) Alert->Assess Small Small Spill (<50g) Assess->Small Large Large Spill (>50g) Assess->Large Contain 3. Containment Use Sand or Vermiculite (NO Paper Towels for bulk) Small->Contain EHS Call EHS / Hazmat Large->EHS Clean 4. Cleanup Scoop into Jar Wash area with Soap/Water Contain->Clean

Figure 2: Emergency response logic. Note: Do not use bleach on amine spills, as this can form chloramines (toxic gas).

Regulatory Framework (US & Global Context)

  • RCRA (USA): While this specific CAS is likely not "P-listed" (acutely hazardous) by name, it is regulated under the "Cradle-to-Grave" system. It must be characterized by the generator.[8]

    • Waste Code Assignment: If the waste exhibits toxicity characteristic leaching (TCLP), it carries a D code . Otherwise, it is a "Non-RCRA Regulated Hazardous Waste" (state-dependent) but must still be incinerated as halogenated waste [2].

  • European Waste Catalogue (EWC):

    • Code 07 01 03 *: Organic halogenated solvents, washing liquids, and mother liquors.

  • DOT Shipping (for removal):

    • Likely falls under UN 2811 (Toxic solid, organic, n.o.s.) or UN 2810 (Toxic liquid, organic, n.o.s.).

References

  • United States Environmental Protection Agency (EPA). Hazardous Waste Listings: Solvents (F Codes) and Characteristic Wastes. Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Chapter 8, Laboratory Waste Management. Retrieved from

  • Sigma-Aldrich. Safety Data Sheet (Generic for Fluorinated Anilines). Accessed via

  • PubChem. Compound Summary: Fluorinated Phenylamine Derivatives. National Library of Medicine. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.